1-Bromo-4-heptylbenzene
Description
The exact mass of the compound 1-Bromo-4-heptylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-4-heptylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-heptylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-heptylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Br/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKMTIJHJWYYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379378 | |
| Record name | 1-Bromo-4-heptylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76287-49-5 | |
| Record name | 1-Bromo-4-heptylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76287-49-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-heptylbenzene (CAS: 76287-49-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-4-heptylbenzene, a versatile aromatic building block. The information compiled herein, including its physicochemical properties, synthesis, reactivity, and potential applications, is intended to support laboratory research and development endeavors.
Core Chemical Information
| Property | Value | Reference(s) |
| CAS Number | 76287-49-5 | N/A |
| Molecular Formula | C₁₃H₁₉Br | [1] |
| Molecular Weight | 255.19 g/mol | [1] |
| IUPAC Name | 1-Bromo-4-heptylbenzene | N/A |
| Synonyms | 4-Heptylbromobenzene, p-Heptylbromobenzene | [1] |
| Appearance | Clear, colorless to light yellow liquid | N/A |
| Purity | ≥96% (GC) | N/A |
Physicochemical Data
| Property | Value | Reference(s) |
| Boiling Point | 190 °C at 35 mmHg | N/A |
| Density | 1.15 g/cm³ | N/A |
| Refractive Index | 1.5170-1.5190 | N/A |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Bromo-4-heptylbenzene is classified with the following hazards:
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Precautionary Statements:
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
Synthesis Protocol
A plausible and commonly employed synthetic route to 1-Bromo-4-heptylbenzene involves a two-step process: Friedel-Crafts acylation of bromobenzene followed by a Clemmensen reduction of the resulting ketone.[2][3]
Step 1: Friedel-Crafts Acylation of Bromobenzene with Heptanoyl Chloride
This reaction introduces the seven-carbon acyl chain to the para position of the bromobenzene ring.[4][5]
Materials:
-
Bromobenzene
-
Heptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate solution (5%)
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of heptanoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel.
-
Following the addition of the acyl chloride, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the complete addition of bromobenzene, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-bromophenyl)heptan-1-one.
Step 2: Clemmensen Reduction of 1-(4-bromophenyl)heptan-1-one
This step reduces the ketone functional group to a methylene group, yielding the final product.[2][3]
Materials:
-
1-(4-bromophenyl)heptan-1-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 1-(4-bromophenyl)heptan-1-one (1.0 equivalent).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford 1-Bromo-4-heptylbenzene.
Caption: Synthetic pathway for 1-Bromo-4-heptylbenzene.
Reactivity and Potential Applications
1-Bromo-4-heptylbenzene is a valuable intermediate in organic synthesis, primarily due to the reactivity of the aryl bromide moiety. It can readily participate in a variety of cross-coupling reactions, making it a key building block for more complex molecules.
Suzuki-Miyaura Coupling
Aryl bromides are excellent substrates for palladium-catalyzed Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds with boronic acids or their esters. This reaction is a cornerstone of modern organic synthesis, particularly in the preparation of biaryl compounds.
General Protocol:
-
In an inert atmosphere, a reaction vessel is charged with 1-Bromo-4-heptylbenzene (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
The mixture is heated, typically between 80-110 °C, until the starting materials are consumed (monitored by TLC or GC).
-
After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by separation, drying, and purification of the organic phase to yield the 4-heptylbiphenyl derivative.
Applications in Liquid Crystals and Organic Electronics
The long alkyl chain and the reactive bromide handle make 1-Bromo-4-heptylbenzene a suitable precursor for the synthesis of liquid crystalline materials.[1] The heptyl group can contribute to the desired mesomorphic properties, while the bromo-group allows for the construction of the rigid core of the liquid crystal molecule through cross-coupling reactions. Similarly, in the field of organic electronics, this compound can be used to synthesize conjugated molecules and polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][7]
Caption: Workflow for liquid crystal synthesis.
Role in Drug Development
Spectroscopic Data
Detailed spectroscopic data for 1-Bromo-4-heptylbenzene is not widely published. However, the expected spectral characteristics can be inferred from data for similar compounds like 1-bromo-4-ethylbenzene and 1-bromo-4-propylbenzene.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons as two doublets in the range of δ 7.0-7.5 ppm. The aliphatic protons of the heptyl chain will appear as a series of multiplets in the upfield region (δ 0.8-2.6 ppm), with the benzylic protons being the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the bromine atom being significantly shielded. The signals for the heptyl chain carbons will appear in the aliphatic region of the spectrum.
-
IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations for both aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a C-Br stretching vibration at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the heptyl chain.
References
- 1. chembk.com [chembk.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 6. researchgate.net [researchgate.net]
- 7. Organic Electronics | Purdue Polytechnic [polytechnic.purdue.edu]
- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 9. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
1-Bromo-4-heptylbenzene physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-4-heptylbenzene, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for this compound's characteristics and reactivity.
Core Physical and Chemical Properties
1-Bromo-4-heptylbenzene is a substituted aromatic compound with a heptyl chain and a bromine atom attached to a benzene ring. Its physical state at room temperature is a clear, colorless to yellow liquid.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉Br | [1] |
| Molecular Weight | 255.20 g/mol | [2] |
| CAS Number | 76287-49-5 | [1] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 190 °C at 35 mmHg | ChemicalBook Data |
| Density | 1.15 g/cm³ | ChemicalBook Data |
| Refractive Index | 1.5145-1.5195 @ 20°C | [1] |
| Purity (Assay by GC) | ≥96.0% | [1] |
Solubility Profile
While quantitative solubility data is not extensively documented, based on its chemical structure (a nonpolar alkylbenzene with a polarizable bromine atom), 1-Bromo-4-heptylbenzene is expected to be soluble in a wide range of common organic solvents and insoluble in water.
| Solvent Class | Representative Solvents | Expected Solubility |
| Non-polar Aprotic | Hexane, Toluene, Diethyl ether | Soluble |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble |
| Aqueous | Water | Insoluble |
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for 1-Bromo-4-heptylbenzene is not widely available in public databases. The following predictions are based on the analysis of structurally similar compounds, such as 1-bromo-4-propylbenzene and 1-bromo-4-butylbenzene.[3][4]
-
¹H NMR (CDCl₃):
-
Aromatic Protons: Two doublets are expected in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The doublet closer to δ 7.4 ppm would correspond to the protons ortho to the bromine atom, while the doublet around δ 7.1 ppm would be for the protons ortho to the alkyl group.
-
Benzylic Protons: A triplet at approximately δ 2.6 ppm, corresponding to the -CH₂- group attached to the benzene ring.
-
Alkyl Chain Protons: A series of multiplets between δ 1.2-1.6 ppm for the internal methylene groups of the heptyl chain.
-
Terminal Methyl Protons: A triplet around δ 0.9 ppm for the terminal -CH₃ group.
-
-
¹³C NMR (CDCl₃):
-
Aromatic Carbons: Signals are expected in the region of δ 120-145 ppm. The carbon bearing the bromine atom would appear around δ 120 ppm, while the carbon attached to the heptyl group would be in the δ 140-145 ppm range. The other aromatic carbons would have signals between δ 128-132 ppm.
-
Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 14-36 ppm).
-
-
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks in the 2850-2960 cm⁻¹ region.
-
C=C stretching (aromatic): Peaks around 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z 254 and 256, with a characteristic 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation: A significant fragment would be expected from the loss of the hexyl radical, resulting in a benzylic carbocation at m/z 171/173. Further fragmentation of the alkyl chain would also be observed.
-
Chemical Reactivity and Synthetic Applications
1-Bromo-4-heptylbenzene is a versatile building block in organic synthesis, primarily due to the reactivity of the aryl bromide group. It can readily participate in a variety of cross-coupling reactions and the formation of organometallic reagents.
Key Reactions and Methodologies
1. Grignard Reagent Formation:
The bromine atom can be readily converted into a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.
-
Experimental Protocol (General):
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Magnesium turnings, anhydrous diethyl ether or THF, and 1-Bromo-4-heptylbenzene. A small crystal of iodine can be used as an initiator.
-
Procedure:
-
Place the magnesium turnings in the flask.
-
Add a small amount of a solution of 1-Bromo-4-heptylbenzene in the anhydrous solvent via the dropping funnel to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once the reaction starts, add the remaining solution of 1-Bromo-4-heptylbenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture may be heated to ensure complete conversion. The resulting Grignard reagent, 4-heptylphenylmagnesium bromide, can then be used in subsequent reactions.
-
-
2. Palladium-Catalyzed Cross-Coupling Reactions:
1-Bromo-4-heptylbenzene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
-
Experimental Protocol (General):
-
Apparatus: A Schlenk flask or a round-bottom flask equipped with a reflux condenser, under an inert atmosphere.
-
Reagents: 1-Bromo-4-heptylbenzene, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Procedure:
-
Combine 1-Bromo-4-heptylbenzene, the boronic acid derivative, the base, and the palladium catalyst in the reaction flask.
-
Add the degassed solvent(s).
-
Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, perform an aqueous workup to remove inorganic salts and purify the product by column chromatography or recrystallization.
-
-
-
-
Heck Reaction: For the synthesis of substituted alkenes.[5][6][7][8][9]
-
Experimental Protocol (General):
-
Apparatus: Similar to the Suzuki coupling setup.
-
Reagents: 1-Bromo-4-heptylbenzene, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent (e.g., DMF or DMA).
-
Procedure:
-
Combine 1-Bromo-4-heptylbenzene, the palladium catalyst, and the ligand in the reaction flask.
-
Add the solvent, the alkene, and the base.
-
Heat the reaction mixture under an inert atmosphere, monitoring for completion.
-
After cooling, perform a workup and purify the product.
-
-
-
Safety Information
While a specific Safety Data Sheet (SDS) for 1-Bromo-4-heptylbenzene is not universally available, the hazards can be inferred from similar compounds. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Expected Hazards: [10][11][12][13]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Harmful if swallowed.
Visualizations
References
- 1. 1-Bromo-4-n-heptylbenzene, 97%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR [m.chemicalbook.com]
- 4. 1-Bromo-4-butylbenzene(41492-05-1) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. odinity.com [odinity.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. aksci.com [aksci.com]
An In-depth Technical Guide to the Molecular Structure of 1-Bromo-4-heptylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1-Bromo-4-heptylbenzene. The document details experimental protocols for its synthesis via a two-step process involving Friedel-Crafts acylation and subsequent Wolff-Kishner reduction. Spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, are presented to aid in the identification and analysis of this compound. All quantitative data is summarized in structured tables for ease of reference. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Molecular Structure and Properties
1-Bromo-4-heptylbenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a heptyl group at the para position. This structure imparts a combination of hydrophobicity from the long alkyl chain and reactivity associated with the aryl bromide moiety, making it a versatile intermediate in organic synthesis.
Chemical and Physical Properties
The key chemical and physical properties of 1-Bromo-4-heptylbenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₉Br | [1][2][3] |
| Molecular Weight | 255.20 g/mol | [2] |
| CAS Number | 76287-49-5 | [1][2][3] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 190 °C at 35 mmHg | |
| Density | 1.15 g/cm³ | |
| Refractive Index | 1.5170-1.5190 | |
| InChI Key | YHKMTIJHJWYYAG-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCCC1=CC=C(Br)C=C1 | [1] |
Synthesis of 1-Bromo-4-heptylbenzene
The synthesis of 1-Bromo-4-heptylbenzene is typically achieved through a two-step process, which is outlined below. The first step involves the Friedel-Crafts acylation of bromobenzene with heptanoyl chloride to form the ketone intermediate, 1-(4-bromophenyl)heptan-1-one. The subsequent step is the reduction of the carbonyl group of this intermediate to a methylene group via a Wolff-Kishner reduction, yielding the final product.
Experimental Protocol: Step 1 - Friedel-Crafts Acylation of Bromobenzene
This procedure details the synthesis of the intermediate, 1-(4-bromophenyl)heptan-1-one.
Materials:
-
Bromobenzene
-
Heptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add bromobenzene (1.0 equivalent) to the stirred suspension.
-
Add heptanoyl chloride (1.1 equivalents) dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(4-bromophenyl)heptan-1-one.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Step 2 - Wolff-Kishner Reduction of 1-(4-bromophenyl)heptan-1-one
This procedure details the reduction of the ketone intermediate to the final product, 1-Bromo-4-heptylbenzene.
Materials:
-
1-(4-bromophenyl)heptan-1-one
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)heptan-1-one (1.0 equivalent), diethylene glycol, and an excess of hydrazine hydrate (3-4 equivalents).
-
Heat the mixture to 100-120 °C for 1 hour to form the hydrazone.
-
Cool the reaction mixture and add potassium hydroxide pellets (4-5 equivalents).
-
Slowly heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the temperature at 190-200 °C for 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and add deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 1-Bromo-4-heptylbenzene can be purified by vacuum distillation.
Spectroscopic Characterization
The structural elucidation of 1-Bromo-4-heptylbenzene and its synthetic intermediate is confirmed through various spectroscopic techniques. The expected data is summarized below.
Spectroscopic Data of the Intermediate: 1-(4-bromophenyl)heptan-1-one
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 2H, Ar-H ortho to C=O), 7.60 (d, 2H, Ar-H ortho to Br), 2.95 (t, 2H, -CH₂-CO-), 1.70 (p, 2H, -CH₂-), 1.30 (m, 6H, -(CH₂)₃-), 0.90 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200.0 (C=O), 136.5 (Ar-C), 131.9 (Ar-CH), 129.8 (Ar-CH), 128.5 (Ar-C-Br), 38.5 (-CH₂-CO-), 31.6, 29.0, 24.5, 22.5 (-CH₂- groups), 14.0 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3080 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1685 (C=O stretch), ~1585 (Ar C=C stretch), ~1070 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z (%): 268/270 ([M]⁺/[M+2]⁺, isotopic pattern for Br), 183/185 ([BrC₆H₄CO]⁺), 155/157 ([BrC₆H₄]⁺) |
Predicted Spectroscopic Data of 1-Bromo-4-heptylbenzene
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.38 (d, 2H, Ar-H ortho to Br), 7.05 (d, 2H, Ar-H ortho to heptyl), 2.55 (t, 2H, benzylic -CH₂-), 1.58 (p, 2H, -CH₂-), 1.30 (m, 8H, -(CH₂)₄-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 141.5 (Ar-C-heptyl), 131.5 (Ar-CH), 130.5 (Ar-CH), 120.0 (Ar-C-Br), 35.5 (benzylic -CH₂-), 31.8, 31.5, 29.2, 29.1, 22.6 (-CH₂- groups), 14.1 (-CH₃) |
| IR (neat, cm⁻¹) | ~3080 (Ar C-H stretch), ~2955-2850 (Aliphatic C-H stretch), ~1590, 1485 (Ar C=C stretch), ~1070 (C-Br stretch), ~810 (para-disubstituted C-H bend) |
| Mass Spectrometry (EI) | m/z (%): 254/256 ([M]⁺/[M+2]⁺, isotopic pattern for Br), 171 ([M-Br]⁺), 155/157 ([BrC₆H₄]⁺), 91 ([C₇H₇]⁺, tropylium ion from cleavage of heptyl chain) |
Safety and Handling
1-Bromo-4-heptylbenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of 1-Bromo-4-heptylbenzene, covering its molecular structure, physicochemical properties, a reliable two-step synthesis protocol, and its expected spectroscopic characteristics. The provided experimental procedures and data are intended to serve as a valuable resource for scientists and researchers, facilitating the synthesis and characterization of this compound for applications in drug discovery, materials science, and other areas of chemical research.
References
Technical Guide: Physicochemical Properties of 1-Bromo-4-heptylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physicochemical properties of 1-Bromo-4-heptylbenzene, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physicochemical Data
The fundamental physical properties of 1-Bromo-4-heptylbenzene are summarized in the table below for quick reference and comparison.
| Property | Value | Units | Notes |
| IUPAC Name | 1-bromo-4-heptylbenzene | - | [1] |
| CAS Number | 76287-49-5 | - | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₃H₁₉Br | - | [1][2][3][4][7] |
| Molecular Weight | 255.19 | g/mol | [3][7] |
| Boiling Point | 190 | °C | at 35 mmHg[3] |
| Density | 1.15 | g/cm³ | [3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of boiling point and density for liquid organic compounds such as 1-Bromo-4-heptylbenzene. These protocols are based on standard laboratory techniques.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method, often utilizing a Thiele tube or an aluminum block for uniform heating.[9]
Materials:
-
Fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)
-
Stand with clamp
-
Sample of 1-Bromo-4-heptylbenzene
Procedure:
-
A small amount (a few drops) of 1-Bromo-4-heptylbenzene is placed into a fusion tube.[9][10]
-
A capillary tube, which has been sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[9][10]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]
-
The entire assembly is placed in the heating apparatus.[9][10]
-
Heating is commenced slowly and steadily.[9]
-
As the temperature rises, air trapped in the capillary tube will slowly exit.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid has exceeded the external pressure.[9]
-
The heating is then stopped.
-
The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer or Volumetric Flask Method)
Density is an intrinsic physical property defined as the mass of a substance per unit volume.[11] For liquids, this can be accurately determined using a pycnometer or a calibrated volumetric flask.
Materials:
-
Pycnometer or a small volumetric flask with a stopper
-
Analytical balance
-
Sample of 1-Bromo-4-heptylbenzene
-
Distilled water (for calibration)
-
Thermometer
Procedure:
-
An empty, clean, and dry pycnometer or volumetric flask is accurately weighed on an analytical balance (W1).[11]
-
The vessel is then filled to its calibrated mark with distilled water, and its weight is recorded (W2). The temperature of the water should be noted to find its precise density from reference tables.
-
The water is removed, and the vessel is thoroughly dried.
-
The vessel is then filled to the mark with 1-Bromo-4-heptylbenzene, and its weight is recorded again (W3).[11]
-
The mass of the water is calculated (W2 - W1), and the mass of the 1-Bromo-4-heptylbenzene is calculated (W3 - W1).
-
The volume of the vessel (V) is determined by dividing the mass of the water by the known density of water at the measured temperature.
-
The density of the 1-Bromo-4-heptylbenzene is then calculated by dividing its mass by the determined volume of the vessel (ρ = (W3 - W1) / V).
Logical Workflow Visualization
The following diagram illustrates the key decision points and steps in a generalized workflow for determining the boiling point of a liquid organic compound.
References
- 1. 1-Bromo-4-n-heptylbenzene, 97%, Thermo Scientific Chemicals 25 g | Contact Us [thermofisher.com]
- 2. fishersci.be [fishersci.be]
- 3. 1-Bromo-4-n-heptyl benzene, CasNo.76287-49-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. 1-Bromo-4-n-heptyl benzene | CymitQuimica [cymitquimica.com]
- 5. ikgchem.lookchem.com [ikgchem.lookchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1-BROMO-4-N-HEPTYLBENZENE | 76287-49-5 [chemicalbook.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
The Solubility Profile of 1-Bromo-4-heptylbenzene: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of 1-Bromo-4-heptylbenzene in common organic solvents, providing essential data and methodologies for its application in research and drug development.
Introduction
1-Bromo-4-heptylbenzene is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom and a heptyl group. Its molecular formula is C13H19Br.[1][2] The presence of the long alkyl chain (heptyl group) and the halogenated benzene ring significantly influences its physical and chemical properties, most notably its solubility. This technical guide provides a comprehensive overview of the expected solubility of 1-Bromo-4-heptylbenzene in a range of organic solvents, alongside detailed experimental protocols for the precise determination of its solubility. This information is critical for scientists and professionals engaged in organic synthesis, purification processes, and formulation development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C13H19Br | [1][2] |
| Molecular Weight | 255.19 g/mol | [2] |
| Appearance | Clear, colorless to yellow liquid | [1][2] |
| Refractive Index | 1.5145-1.5195 @ 20°C | [1] |
| Boiling Point | 190 °C / 35mmHg | |
| Density | 1.15 g/cm³ |
Expected Solubility Profile
Based on the principle of "like dissolves like," the non-polar nature of the heptyl group and the benzene ring suggests that 1-Bromo-4-heptylbenzene will be readily soluble in non-polar organic solvents. The presence of the bromine atom introduces some polarity, which may allow for solubility in some polar aprotic solvents. It is expected to have very low solubility in highly polar protic solvents like water.
The following table summarizes the expected qualitative solubility of 1-Bromo-4-heptylbenzene in a variety of common organic solvents.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | High | The non-polar nature of these solvents effectively solvates the non-polar heptyl and phenyl components of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess sufficient polarity to interact with the polarizable bromine atom, while also being able to solvate the non-polar parts of the molecule. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydrogen-bonding capability of these solvents is less effective at solvating the largely non-polar solute. |
| Highly Polar Protic | Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for the non-polar 1-Bromo-4-heptylbenzene. |
Experimental Protocol for Solubility Determination
A precise quantitative determination of solubility is essential for many applications. The following is a detailed methodology for a static equilibrium solubility experiment.
Objective: To quantitatively determine the solubility of 1-Bromo-4-heptylbenzene in a specific organic solvent at a controlled temperature.
Materials:
-
1-Bromo-4-heptylbenzene (high purity)
-
Selected organic solvent (analytical grade)
-
Small, sealable glass vials (e.g., 20 mL scintillation vials) with inert caps
-
Analytical balance (readable to ±0.1 mg)
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed collection vials
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 1-Bromo-4-heptylbenzene to a pre-weighed vial containing a known volume or mass of the selected organic solvent. The excess solid ensures that equilibrium is reached from a state of saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature.
-
Agitate the samples continuously using a vortex mixer or magnetic stirrer to facilitate the dissolution process.
-
Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute is constant.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.
-
Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Analyze the concentration of 1-Bromo-4-heptylbenzene in the filtrate using a calibrated analytical method such as GC or HPLC.
-
Alternatively, for a gravimetric determination, the solvent can be evaporated from the collection vial under a stream of inert gas or in a vacuum oven at a controlled temperature, and the mass of the remaining solute can be measured.
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100 g), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like 1-Bromo-4-heptylbenzene.
Caption: A flowchart outlining the key steps in the assessment of a compound's solubility.
Safety and Handling
1-Bromo-4-heptylbenzene is a chemical that should be handled with appropriate safety precautions. It may cause skin and serious eye irritation, as well as respiratory irritation. Always work in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).[3]
References
Spectroscopic and Synthetic Profile of 1-(4-bromophenyl)heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1-(4-bromophenyl)heptane (CAS No. 76287-49-5). Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure, alongside a detailed experimental protocol for its synthesis via a well-established chemical transformation. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical Structure and Properties
-
IUPAC Name: 1-(4-bromophenyl)heptane
-
Molecular Formula: C₁₃H₁₉Br[1]
-
Molecular Weight: 255.20 g/mol [1]
-
CAS Number: 76287-49-5[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(4-bromophenyl)heptane. These predictions are based on established principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | d | 2H | Ar-H (ortho to Br) |
| ~7.05 | d | 2H | Ar-H (ortho to heptyl) |
| ~2.55 | t | 2H | Ar-CH ₂- |
| ~1.60 | quint | 2H | Ar-CH₂-CH ₂- |
| ~1.30 | m | 8H | -(CH ₂)₄-CH₃ |
| ~0.88 | t | 3H | -CH₂-CH ₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~141.5 | Ar-C -CH₂ |
| ~131.5 | Ar-C H (ortho to Br) |
| ~130.0 | Ar-C H (ortho to heptyl) |
| ~120.0 | Ar-C -Br |
| ~35.5 | Ar-C H₂- |
| ~31.8 | Ar-CH₂-C H₂- |
| ~31.5 | -C H₂- |
| ~29.2 | -C H₂- |
| ~29.1 | -C H₂- |
| ~22.6 | -C H₂-CH₃ |
| ~14.1 | -CH₂-C H₃ |
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 254/256 | Moderate | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 171/173 | High | [M - C₆H₁₃]⁺ (Benzylic cleavage) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 43 | High | [C₃H₇]⁺ (Propyl fragment) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2955-2850 | Strong | Aliphatic C-H stretch |
| 1590, 1485 | Medium-Strong | Aromatic C=C stretch |
| 1070 | Strong | C-Br stretch (Aromatic) |
| 820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Experimental Protocol: Synthesis of 1-(4-bromophenyl)heptane
A plausible and efficient method for the synthesis of 1-(4-bromophenyl)heptane is the Wolff-Kishner reduction of 1-(4-bromophenyl)heptan-1-one.[2][3][4][5][6]
Reaction Scheme
Materials and Methods
-
Reactants: 1-(4-bromophenyl)heptan-1-one, hydrazine hydrate (80% solution), potassium hydroxide (KOH), diethylene glycol.
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(4-bromophenyl)heptan-1-one (1.0 eq), diethylene glycol (as solvent), and potassium hydroxide (4.0 eq).
-
Stir the mixture and add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 180-200 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether) to yield pure 1-(4-bromophenyl)heptane.
Workflow and Logic Diagrams
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like 1-(4-bromophenyl)heptane.
Spectroscopic Data Relationship Diagram
This diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the chemical structure of a molecule.
References
The Versatility of 4-Heptylbromobenzene: A Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Heptylbromobenzene is a versatile aromatic building block that serves as a key intermediate in the synthesis of a variety of organic molecules. Its unique structure, featuring a heptyl chain and a reactive bromine atom on a benzene ring, makes it a valuable component in the development of liquid crystals, organic electronic materials, and as a substrate in fundamental carbon-carbon bond-forming reactions. This technical guide provides an in-depth review of the applications of 4-heptylbromobenzene, complete with experimental protocols, quantitative data, and visual representations of key processes.
Synthesis of 4-Heptylbromobenzene
The primary route for the synthesis of 4-heptylbromobenzene is through the electrophilic aromatic substitution of heptylbenzene. The bromination is typically carried out using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3). This reaction selectively installs a bromine atom at the para position of the heptyl group due to steric hindrance and the directing effect of the alkyl group.
Experimental Protocol: Bromination of Heptylbenzene
-
Materials: Heptylbenzene, Bromine (Br₂), Iron(III) bromide (FeBr₃), Dichloromethane (CH₂Cl₂), Sodium bisulfite (NaHSO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptylbenzene in dichloromethane.
-
Add a catalytic amount of iron(III) bromide to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred mixture. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-heptylbromobenzene.
-
Quantitative Data:
Applications in Cross-Coupling Reactions
4-Heptylbromobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling: Synthesis of 4-Heptyl-4'-cyanobiphenyl
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds. 4-Heptylbromobenzene can be coupled with 4-cyanophenylboronic acid to synthesize 4-heptyl-4'-cyanobiphenyl, a molecule with potential applications in liquid crystal displays due to its elongated, rigid structure and polar nitrile group.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: 4-Heptylbromobenzene, 4-Cyanophenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Water, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a round-bottom flask, add 4-heptylbromobenzene, 4-cyanophenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure 4-heptyl-4'-cyanobiphenyl.[1]
-
Quantitative Data for Suzuki-Miyaura Coupling:
| Reactants | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene & Phenylboronic acid | 2% Pd(OAc)₂ | 3.0 K₂CO₃ | Toluene/Water | 90 | 4-6 | >95 |
| 4-Heptylbromobenzene & 4-Cyanophenylboronic acid | (Typical) 1-5 | (Typical) 2-3 | Toluene/Water | 80-110 | 4-24 | (Est.) 80-95 |
Note: The first entry is a literature example for a similar reaction to provide a benchmark.[1] The second entry provides typical conditions and an estimated yield for the target reaction based on general Suzuki coupling knowledge.
DOT Script for Suzuki-Miyaura Catalytic Cycle:
Heck Reaction: Synthesis of 4-Heptylstilbene
The Heck reaction provides a method for the arylation of alkenes. 4-Heptylbromobenzene can react with styrene in the presence of a palladium catalyst and a base to form 4-heptylstilbene, a compound that can be a precursor for materials with interesting photophysical properties.
Experimental Protocol: Heck Reaction
-
Materials: 4-Heptylbromobenzene, Styrene, Palladium(II) acetate (Pd(OAc)₂), Tri-o-tolylphosphine (P(o-tol)₃), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF), Ethyl acetate, Water, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a sealed tube, combine 4-heptylbromobenzene, styrene, palladium(II) acetate, and tri-o-tolylphosphine.
-
Add triethylamine and N,N-dimethylformamide.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-heptylstilbene.
-
Quantitative Data for Heck Reaction:
| Reactants | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene & Styrene | 0.1 Pd(OAc)₂ | 1.5 K₂CO₃ | DMF/H₂O | 100 | 12 | 85 |
| 4-Heptylbromobenzene & Styrene | (Typical) 1-5 | (Typical) 1.5-2 | DMF | 100-140 | 12-48 | (Est.) 70-90 |
Note: The first entry is a literature example for a similar reaction to provide a benchmark.[2] The second entry provides typical conditions and an estimated yield for the target reaction based on general Heck reaction knowledge.
DOT Script for Heck Reaction Catalytic Cycle:
Applications in Materials Science
The 4-heptylphenyl moiety, derived from 4-heptylbromobenzene, is a common structural feature in materials designed for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The long alkyl chain provides solubility and influences the mesophase behavior in liquid crystals, while the aromatic core contributes to the electronic properties required for OLEDs.
Liquid Crystals
The incorporation of a 4-heptylphenyl group into a molecule can induce or modify its liquid crystalline properties. The flexible heptyl chain can disrupt crystal packing, lowering the melting point and promoting the formation of mesophases, such as the nematic phase, which is crucial for many LCD applications. By coupling 4-heptylbromobenzene with other aromatic units, a wide range of liquid crystalline materials can be synthesized.
General Synthetic Approach for Liquid Crystals:
The synthesis of liquid crystals often involves a modular approach where different structural units are connected via cross-coupling reactions. For instance, a central core unit can be functionalized with two molecules of 4-heptylbromobenzene through a double Suzuki-Miyaura or Sonogashira coupling to create a symmetrical liquid crystal molecule. The choice of the central core and linking groups allows for the fine-tuning of the material's mesomorphic and physical properties.
DOT Script for Liquid Crystal Synthesis Logic:
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, the 4-heptylphenyl group can be incorporated into host or emissive materials to improve their processability and film-forming properties. The alkyl chain can enhance solubility in organic solvents, which is advantageous for solution-based fabrication methods. Furthermore, the steric bulk of the heptyl group can help to prevent intermolecular aggregation, which often leads to quenching of luminescence and reduced device efficiency.
General Synthetic Approach for OLED Materials:
Similar to liquid crystals, OLED materials are often synthesized through cross-coupling reactions. 4-Heptylbromobenzene can be used to introduce the 4-heptylphenyl moiety onto a luminescent core. For example, a Suzuki-Miyaura coupling reaction between a boronic ester derivative of a fluorescent or phosphorescent core and 4-heptylbromobenzene can yield a material with improved solubility and solid-state emission properties.
DOT Script for OLED Material Synthesis Workflow:
Conclusion
4-Heptylbromobenzene is a valuable and versatile building block in modern organic synthesis and materials science. Its utility in fundamental cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allows for the construction of a wide range of complex organic molecules. Furthermore, the incorporation of the 4-heptylphenyl moiety into liquid crystals and OLED materials offers a powerful strategy for tuning their physical and electronic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and expand the applications of this important chemical intermediate.
References
An In-depth Technical Guide to the Chemical Stability and Reactivity of 1-Bromo-4-heptylbenzene
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1-Bromo-4-heptylbenzene, a key intermediate in organic synthesis. This document collates available physicochemical data and assesses its stability under various conditions, including thermal, oxidative, hydrolytic, and photolytic stress. Furthermore, it details the reactivity of 1-Bromo-4-heptylbenzene in several common and pivotal organic reactions, such as Grignard reagent formation, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. Detailed experimental protocols for both stability testing and key synthetic transformations are provided to aid researchers in their practical applications. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the compound's chemical behavior.
Introduction
1-Bromo-4-heptylbenzene is an aromatic compound featuring a bromine atom and a heptyl group attached to a benzene ring. This structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals, liquid crystals, and other functional materials. The presence of the aryl bromide moiety allows for a variety of cross-coupling reactions, while the long alkyl chain imparts specific solubility and electronic properties. A thorough understanding of its stability and reactivity is crucial for its effective utilization in research and development.
Physicochemical Properties
A summary of the known physicochemical properties of 1-Bromo-4-heptylbenzene is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉Br | [1][2] |
| Molecular Weight | 255.20 g/mol | [1][2] |
| CAS Number | 76287-49-5 | [1] |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Purity (GC) | ≥96.0% | [1] |
| Refractive Index (@ 20°C) | 1.5145-1.5195 | [1] |
| Boiling Point | 190 °C / 35 mmHg | |
| Density | 1.15 g/cm³ |
Chemical Stability
The stability of 1-Bromo-4-heptylbenzene under various environmental and experimental conditions is a critical factor in its storage and application. While specific quantitative stability data for this exact compound is limited, the following sections provide an overview based on the behavior of structurally related compounds.
Thermal Stability
Long-chain alkylbenzenes are generally stable at moderate temperatures. However, at elevated temperatures, thermal decomposition can occur, primarily through cleavage of the alkyl chain. Studies on the high-temperature oxidation of n-alkylbenzenes indicate that the removal of the alkyl side chain can proceed through hydrogen abstraction from the alkyl group, displacement of the alkyl group, or thermal cleavage of the side chain.
| Stability Type | Observation | Compound Class |
| Thermal | Decomposition at high temperatures, primarily involving the alkyl chain. | n-Alkylbenzenes |
Oxidative Stability
The heptyl side chain of 1-Bromo-4-heptylbenzene is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached to the benzene ring). Strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions can oxidize the alkyl chain to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon.[3][4] The presence of a long alkyl chain can enhance low-temperature reactivity in oxidation processes.[5]
| Stability Type | Observation | Compound Class |
| Oxidative | The alkyl chain can be oxidized, especially at the benzylic position. | Alkylbenzenes[3][5] |
Hydrolytic Stability
Aryl bromides, such as 1-Bromo-4-heptylbenzene, are generally resistant to hydrolysis under neutral and acidic conditions. However, under strongly basic conditions and high temperatures, nucleophilic aromatic substitution of the bromine atom can occur. The rate of alkaline hydrolysis of p-substituted bromobenzenes is influenced by the nature of the substituent and the reaction medium.[6]
| Stability Type | Observation | Compound Class |
| Hydrolytic | Stable under neutral and acidic conditions; can undergo hydrolysis under strong base and heat. | p-Substituted Bromobenzenes[6] |
Photostability
Brominated aromatic hydrocarbons can undergo photodegradation upon exposure to UV radiation.[7] The primary degradation pathway often involves the reductive debromination of the molecule.[8] The presence of soil minerals can influence the rate of photodegradation.[8]
| Stability Type | Observation | Compound Class |
| Photolytic | Susceptible to degradation under UV light, often through debromination. | Brominated Aromatic Hydrocarbons[7][8] |
Chemical Reactivity
1-Bromo-4-heptylbenzene is a valuable synthetic intermediate due to the reactivity of the aryl bromide group, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagent Formation
Aryl bromides readily react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent.[9][10][11][12] This organometallic species is a powerful nucleophile and a strong base, making it a versatile tool in organic synthesis.
References
- 1. 1-Bromo-4-n-heptylbenzene, 97%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 2. 1-Bromo-4-heptylbenzene | C13H19Br | CID 2775100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. adichemistry.com [adichemistry.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 1-Bromo-4-heptylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] This powerful palladium-catalyzed cross-coupling reaction is extensively utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] These application notes provide a detailed protocol for the Suzuki coupling of 1-bromo-4-heptylbenzene, a versatile building block in the synthesis of liquid crystals, organic electronics, and pharmaceutical intermediates. The protocol is designed to be a reliable starting point for researchers, with key reaction parameters summarized for straightforward optimization.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1][3][4]
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides, which can be adapted for 1-bromo-4-heptylbenzene.
| Parameter | Typical Range | Specific Example | Notes |
| Aryl Bromide | 1.0 equivalent | 1-Bromo-4-heptylbenzene (1.0 equiv.) | The purity of the aryl bromide is crucial for high yields. |
| Boronic Acid | 1.1 - 1.5 equivalents | Phenylboronic acid (1.2 equiv.) | The choice of boronic acid will determine the coupled product. |
| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₄ (3 mol%) | Other common catalysts include Pd(OAc)₂ and PdCl₂(dppf). |
| Ligand | 2 - 10 mol% | (if catalyst is not pre-ligated) | Triphenylphosphine (PPh₃) is a common choice. |
| Base | 2.0 - 3.0 equivalents | K₂CO₃ (2.0 equiv.) | Other bases like Cs₂CO₃, K₃PO₄, or Na₂CO₃ can be used. |
| Solvent | Various | Toluene/Ethanol/Water (4:1:1) | Degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | 90 °C | The optimal temperature may vary depending on the substrates. |
| Reaction Time | 12 - 24 hours | 16 hours | Reaction progress should be monitored by TLC or GC-MS. |
Experimental Protocol
This protocol describes the Suzuki coupling of 1-bromo-4-heptylbenzene with phenylboronic acid as a representative example.
Materials:
-
1-Bromo-4-heptylbenzene
-
Phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous, degassed)
-
Ethanol (degassed)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-heptylbenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system of toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-heptyl-1,1'-biphenyl.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of 1-bromo-4-heptylbenzene.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-4-heptylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are organomagnesium halides that serve as powerful carbon-based nucleophiles and are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. The preparation of a Grignard reagent from an aryl halide, such as 1-Bromo-4-heptylbenzene, provides a versatile intermediate, (4-heptylphenyl)magnesium bromide. This organometallic compound is a key building block in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and other high-value organic materials. The heptyl substituent offers a lipophilic domain, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides a detailed protocol for the formation of this Grignard reagent, outlines its potential applications, and presents relevant quantitative data.
Applications
The Grignard reagent derived from 1-Bromo-4-heptylbenzene is a valuable intermediate in various synthetic applications, particularly in the pharmaceutical and materials science sectors:
-
Drug Development: The introduction of the 4-heptylphenyl moiety can significantly influence the lipophilicity and binding interactions of a drug molecule with its biological target. This is particularly relevant in the development of receptor agonists or antagonists, enzyme inhibitors, and other therapeutic agents where hydrophobic interactions are critical for efficacy. The (4-heptylphenyl)magnesium bromide can be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce this lipophilic group into a lead compound.
-
Organic Synthesis: As a potent nucleophile, this Grignard reagent is instrumental in the synthesis of substituted aromatic compounds. It can participate in cross-coupling reactions, addition to carbonyls to form alcohols, and reactions with carbon dioxide to yield carboxylic acids. These transformations are foundational in the multi-step synthesis of complex organic molecules.
-
Materials Science: The long alkyl chain of the heptyl group can be exploited in the synthesis of liquid crystals, polymers, and other organic materials where specific molecular arrangements and physical properties are desired.
Experimental Protocol: Formation of (4-heptylphenyl)magnesium bromide
This protocol details the formation of the Grignard reagent from 1-Bromo-4-heptylbenzene and magnesium turnings in an anhydrous ether solvent.
Materials:
-
1-Bromo-4-heptylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether (or Tetrahydrofuran - THF)
-
Iodine crystal (for activation) or 1,2-dibromoethane
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Drying tubes (e.g., with calcium chloride)
Procedure:
-
Preparation of Glassware: All glassware must be scrupulously dried to remove any traces of water, which would quench the Grignard reaction. This is typically achieved by oven-drying at >120°C for several hours and assembling the apparatus while still hot under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and an inlet for inert gas. The entire system should be flushed with the inert gas.
-
Magnesium Activation: Place the magnesium turnings into the reaction flask. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle heating with a heat gun under vacuum can also be employed before introducing the solvent and reactants.[2] A successful activation is often indicated by the disappearance of the iodine color or the appearance of bubbles on the magnesium surface.
-
Initiation of Reaction: Add a small volume of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. Prepare a solution of 1-Bromo-4-heptylbenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 1-Bromo-4-heptylbenzene solution to the magnesium suspension. The reaction is initiated when a cloudy or brownish appearance is observed and gentle refluxing begins without external heating.
-
Addition of Aryl Bromide: Once the reaction has initiated, add the remaining 1-Bromo-4-heptylbenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3] If the reaction becomes too vigorous, the rate of addition should be slowed, and if necessary, the flask can be cooled in an ice bath.
-
Completion of Reaction: After the addition is complete, the reaction mixture is typically stirred and heated to reflux for a period to ensure all the magnesium has reacted. The completion of the reaction is indicated by the cessation of bubbling and the disappearance of most of the magnesium metal.
-
Use of the Grignard Reagent: The resulting solution of (4-heptylphenyl)magnesium bromide is typically used immediately in the next synthetic step without isolation. The concentration of the Grignard reagent can be determined by titration if required.
Data Presentation
The following table summarizes typical quantitative data for the formation of a Grignard reagent from an aryl bromide. These values can be used as a starting point for the synthesis of (4-heptylphenyl)magnesium bromide.
| Parameter | Value | Reference/Comment |
| Reactants | ||
| 1-Bromo-4-heptylbenzene | 1.0 equivalent | Starting material |
| Magnesium Turnings | 1.1 - 1.5 equivalents | Excess magnesium is used to ensure complete reaction. |
| Anhydrous Diethyl Ether | Sufficient to make a ~0.5-1.0 M solution | Solvent must be strictly anhydrous. |
| Reaction Conditions | ||
| Initiation Temperature | Room Temperature to gentle warming | The reaction is exothermic once initiated. |
| Reaction Temperature | Reflux (~35°C for diethyl ether) | Maintained after the addition of the aryl bromide. |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |
| Yield | ||
| Expected Yield | 80 - 95% | Grignard reagent yields are typically high but sensitive to conditions. |
Visualizations
Experimental Workflow
Caption: Workflow for the formation of (4-heptylphenyl)magnesium bromide.
Signaling Pathway of Grignard Reagent Formation
References
Synthesis of 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB) from 1-Bromo-4-heptylbenzene: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of the nematic liquid crystal monomer, 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB), from the starting material 1-Bromo-4-heptylbenzene. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and detailed visualizations of the synthetic pathway and experimental workflow to guide researchers in the successful synthesis and characterization of this widely used liquid crystal.
Introduction
Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. They are pivotal in a myriad of modern technologies, most notably in liquid crystal displays (LCDs). The 4-alkyl-4'-cyanobiphenyls are a well-established class of liquid crystal materials, with 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB) being a prominent member exhibiting a stable nematic phase at room temperature. The synthesis of such molecules is of significant interest to materials science and drug development, where liquid crystal-based delivery systems are being explored.
The core synthetic strategy for 7CB and its analogs is the formation of the biphenyl backbone. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds between aryl halides and arylboronic acids, making it an ideal choice for this synthesis.[1] This reaction is known for its mild conditions, high yields, and tolerance to a wide range of functional groups.[2]
This application note details the synthesis of 7CB from 1-Bromo-4-heptylbenzene and 4-cyanophenylboronic acid via a Suzuki-Miyaura coupling reaction.
Synthetic Pathway
The synthesis of 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile from 1-Bromo-4-heptylbenzene is a single-step cross-coupling reaction.
Caption: Synthetic scheme for 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB).
Experimental Protocol
This protocol details the Suzuki-Miyaura coupling reaction for the synthesis of 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB).
Materials and Reagents
| Reagent/Material | Supplier | Purity | CAS Number |
| 1-Bromo-4-heptylbenzene | Sigma-Aldrich | 97% | 29139-01-1 |
| 4-Cyanophenylboronic acid | Sigma-Aldrich | >95% | 126747-14-6 |
| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | 99% | 14221-01-3 |
| Sodium Carbonate (Na₂CO₃) | Fisher Scientific | ≥99.5% | 497-19-8 |
| Toluene | Fisher Scientific | ≥99.5% | 108-88-3 |
| Ethanol | Fisher Scientific | 95% | 64-17-5 |
| Diethyl Ether | Fisher Scientific | ≥99.0% | 60-29-7 |
| Magnesium Sulfate (anhydrous) | Fisher Scientific | ≥99.5% | 7487-88-9 |
| Deionized Water | --- | --- | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Column chromatography setup
-
Silica gel (for column chromatography)
-
Standard laboratory glassware
Reaction Procedure
Caption: Experimental workflow for the synthesis of 7CB.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-heptylbenzene (1.00 g, 3.71 mmol), 4-cyanophenylboronic acid (0.60 g, 4.08 mmol), and toluene (20 mL).
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to create an inert atmosphere.
-
Catalyst and Base Addition: In a separate beaker, dissolve sodium carbonate (1.18 g, 11.1 mmol) in deionized water (10 mL) and add ethanol (10 mL). Degas this solution with nitrogen for 10 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.18 mmol, 5 mol%) to the main reaction flask, followed by the degassed sodium carbonate solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and diethyl ether (30 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Column Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.
-
Final Product: Evaporate the solvent from the collected fractions to yield 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB) as a white solid.
Data Presentation
Reaction and Product Data
| Parameter | Value |
| Product Name | 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB) |
| Molecular Formula | C₂₀H₂₃N |
| Molecular Weight | 277.41 g/mol [3] |
| Appearance | White crystalline solid |
| Yield | ~85-95% (literature reported)[2] |
| Melting Point | 29.8 °C (Crystal to Nematic)[3] |
| Clearing Point | 42.5 °C (Nematic to Isotropic)[3] |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.68 (d, J = 8.4 Hz, 2H), 7.63 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.2 Hz, 2H), 7.26 (d, J = 8.2 Hz, 2H), 2.64 (t, J = 7.8 Hz, 2H), 1.63 (quint, J = 7.5 Hz, 2H), 1.38 – 1.25 (m, 8H), 0.89 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145.8, 142.9, 132.6, 129.6, 128.4, 127.2, 127.1, 119.1, 110.9, 35.6, 31.8, 31.4, 29.2, 29.1, 22.7, 14.1.
-
IR (KBr, cm⁻¹): 2925 (C-H, alkyl), 2854 (C-H, alkyl), 2226 (C≡N), 1605 (C=C, aromatic), 1494 (C=C, aromatic), 821 (C-H, aromatic out-of-plane bend).
Conclusion
The synthesis of 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB) from 1-Bromo-4-heptylbenzene can be achieved in high yield through a Suzuki-Miyaura cross-coupling reaction. The protocol provided herein is robust and reproducible, offering a clear pathway for researchers to obtain this important liquid crystal monomer. The detailed experimental procedure, coupled with the tabulated data and workflow visualizations, serves as a comprehensive guide for the synthesis and characterization of 7CB.
References
Application Notes and Protocols: 1-Bromo-4-heptylbenzene as a Versatile Pharmaceutical and Materials Science Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-4-heptylbenzene as a key intermediate in the preparation of liquid crystals and potential pharmaceutical precursors. This document outlines detailed experimental protocols for its application in Suzuki-Miyaura coupling and Grignard reactions, presenting key data in a structured format for ease of reference.
Introduction
1-Bromo-4-heptylbenzene is an aromatic organic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive bromo-substituent and a lipophilic heptyl chain, makes it an ideal precursor for a variety of molecules with applications in materials science and medicinal chemistry. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex biaryl systems.[1] Additionally, the bromo-group can be converted into an organometallic species, such as a Grignard reagent, which can then be used to introduce a carboxylic acid functionality.
While direct applications of 1-bromo-4-heptylbenzene in active pharmaceutical ingredients (APIs) are not extensively documented, its utility is demonstrated in the synthesis of intermediates for liquid crystals, which have emerging applications in drug delivery and diagnostics. Furthermore, the synthesis of 4-heptylbenzoic acid from this precursor provides a route to a class of molecules, 4-alkylbenzoic acids, which are explored in medicinal chemistry.[2][3]
Physicochemical Properties of 1-Bromo-4-heptylbenzene
| Property | Value |
| CAS Number | 76287-49-5 |
| Molecular Formula | C₁₃H₁₉Br |
| Molecular Weight | 255.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 145-147 °C at 10 mmHg |
| Density | 1.166 g/cm³ |
Application in Liquid Crystal Synthesis: Synthesis of 4'-Heptyl-4-biphenylcarbonitrile (7CB)
A primary application of 1-bromo-4-heptylbenzene is in the synthesis of calamitic liquid crystals, such as 4'-heptyl-4-biphenylcarbonitrile (7CB).[4][5] These materials are crucial in the manufacturing of liquid crystal displays (LCDs) and have potential applications in advanced materials for pharmaceutical and diagnostic devices.[4] The synthesis of 7CB is typically achieved through a Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-heptylbenzene and 4-cyanophenylboronic acid.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the synthesis of 4'-heptyl-4-biphenylcarbonitrile (7CB) from 1-bromo-4-heptylbenzene.
Materials and Reagents:
-
1-Bromo-4-heptylbenzene
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-4-heptylbenzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-heptyl-4-biphenylcarbonitrile as a white solid.
Quantitative Data (Representative)
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 30-32 °C[6] |
Characterization Data for 4'-Heptyl-4-biphenylcarbonitrile (7CB)
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.68 (d, J=8.4 Hz, 2H), 7.63 (d, J=8.4 Hz, 2H), 7.51 (d, J=8.2 Hz, 2H), 7.25 (d, J=8.2 Hz, 2H), 2.64 (t, J=7.8 Hz, 2H), 1.63 (quin, J=7.6 Hz, 2H), 1.38-1.25 (m, 8H), 0.89 (t, J=6.8 Hz, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.7, 142.8, 139.2, 132.6, 129.2, 127.8, 127.2, 119.0, 110.9, 35.6, 31.8, 31.5, 29.2, 29.1, 22.6, 14.1.[7][8] |
| IR (KBr, cm⁻¹) | 2925, 2854, 2226 (C≡N), 1605, 1493, 821. |
Application in Pharmaceutical Intermediate Synthesis: Synthesis of 4-Heptylbenzoic Acid
1-Bromo-4-heptylbenzene can be converted to 4-heptylbenzoic acid via a Grignard reaction followed by carboxylation with carbon dioxide.[9][10] 4-Alkylbenzoic acids are a class of compounds that have been investigated in medicinal chemistry for various applications, including their use as building blocks for more complex molecules with potential therapeutic activities.[3]
Experimental Protocol: Grignard Reaction and Carboxylation
This protocol outlines a general procedure for the synthesis of 4-heptylbenzoic acid.
Materials and Reagents:
-
1-Bromo-4-heptylbenzene
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small amount of a solution of 1-bromo-4-heptylbenzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the Grignard formation.
-
Add the remaining solution of 1-bromo-4-heptylbenzene in THF dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.
-
In a separate beaker, place a generous amount of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then extract with saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes).
Quantitative Data (Representative)
| Parameter | Value |
| Yield | 70-85% |
| Purity (by Titration) | >98% |
| Melting Point | 98-100 °C |
Characterization Data for 4-Heptylbenzoic Acid
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 11.5 (br s, 1H, COOH), 8.05 (d, J=8.2 Hz, 2H), 7.28 (d, J=8.2 Hz, 2H), 2.68 (t, J=7.7 Hz, 2H), 1.62 (quin, J=7.6 Hz, 2H), 1.35-1.25 (m, 8H), 0.88 (t, J=6.8 Hz, 3H).[11][12] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5, 149.3, 130.4, 128.9, 127.1, 36.2, 31.7, 31.2, 29.1, 29.0, 22.6, 14.1.[11] |
| IR (KBr, cm⁻¹) | 2920, 2850, 2670, 1685 (C=O), 1610, 1420, 1300, 930.[13] |
Logical Relationship of Synthesized Products
Safety and Handling
1-Bromo-4-heptylbenzene should be handled with care in a well-ventilated fume hood.[14][15] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] The compound may cause skin and eye irritation.[16] For detailed safety information, refer to the Safety Data Sheet (SDS). Grignard reagents are highly reactive and moisture-sensitive; therefore, all Grignard reactions must be carried out under anhydrous conditions and an inert atmosphere.[7][17]
Disclaimer: The protocols and data provided in these application notes are for informational purposes and are intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. 4'-Heptyl-4-biphenylcarbonitrile | 41122-71-8 [chemicalbook.com]
- 6. 1-Bromo-4-heptylbenzene | C13H19Br | CID 2775100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. 1-BROMO-4-N-HEPTYLBENZENE | 76287-49-5 [amp.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. aksci.com [aksci.com]
- 17. chm.uri.edu [chm.uri.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-heptylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for several common palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-4-heptylbenzene as a key building block. The methodologies outlined are foundational for the synthesis of a diverse range of substituted aromatic compounds, which are pivotal in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, generally proceed through a catalytic cycle involving a palladium(0) active species.[2][3] The key steps of this cycle are:
-
Oxidative Addition: The aryl halide (e.g., 1-Bromo-4-heptylbenzene) reacts with the Pd(0) complex to form a Pd(II) species.[4][5]
-
Transmetalation (for Suzuki, Stille, Sonogashira): A nucleophilic coupling partner (organoboron, organotin, or organocopper/alkyne species) transfers its organic group to the palladium center.[2]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.[4][5]
This document focuses on the application of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings to 1-Bromo-4-heptylbenzene.
Comparative Data of Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for the cross-coupling of 1-Bromo-4-heptylbenzene with various partners, based on established methodologies for similar aryl bromides.[6][7][8]
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12-18 | 85-95 |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 8-24 | 70-85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | THF | 25-50 | 2-6 | 80-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12-24 | 75-90 |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12-24 | 70-85 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of 1-Bromo-4-heptylbenzene with phenylboronic acid. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6][9]
Materials:
-
1-Bromo-4-heptylbenzene (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a dry Schlenk flask, add 1-Bromo-4-heptylbenzene, phenylboronic acid, and potassium phosphate.
-
Add toluene and deionized water.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.[1]
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction Protocol
The Mizoroki-Heck reaction facilitates the synthesis of substituted alkenes from aryl halides and alkenes.[3][7]
Materials:
-
1-Bromo-4-heptylbenzene (1.0 mmol, 1.0 equiv.)
-
n-Butyl acrylate (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-Bromo-4-heptylbenzene, Pd(OAc)₂, and tri(o-tolyl)phosphine.[7]
-
Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Under a positive pressure of argon, add anhydrous DMF, followed by n-butyl acrylate and triethylamine via syringe.[7]
-
Immerse the flask in a preheated oil bath at 100-120 °C and stir the mixture vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).
-
Cool the mixture to room temperature, dilute with diethyl ether, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Sonogashira Coupling Protocol
The Sonogashira reaction is a highly efficient method for forming C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[10][11]
Materials:
-
1-Bromo-4-heptylbenzene (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.1 mmol, 1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.015 mmol, 1.5 mol%)
-
Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask, add 1-Bromo-4-heptylbenzene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, triethylamine, and finally phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 2-6 hours. For less reactive substrates, warming to 40-50 °C may be necessary.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Caption: The catalytic cycles for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination Protocol
This reaction is a cornerstone for the formation of C-N bonds, coupling amines with aryl halides.[4][12]
Materials:
-
1-Bromo-4-heptylbenzene (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add NaOt-Bu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and BINAP in toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Add 1-Bromo-4-heptylbenzene and morpholine to the reaction tube.
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Stille Coupling Protocol
The Stille reaction couples organotin compounds with various organic electrophiles.[13][14] A significant drawback is the toxicity of organotin reagents.[14]
Materials:
-
1-Bromo-4-heptylbenzene (1.0 mmol, 1.0 equiv.)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed toluene, followed by 1-Bromo-4-heptylbenzene and tributyl(phenyl)stannane.
-
Heat the reaction mixture to 110 °C under argon for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate it.
-
Purify the residue directly by column chromatography on silica gel to separate the product from the tin byproducts.
Caption: The catalytic cycle for the Stille coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Bromination of Heptylbenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the bromination of heptylbenzene, a key reaction in organic synthesis for the introduction of a bromine atom onto the aromatic ring of an alkylbenzene. The protocol details the necessary reagents, equipment, and steps for performing the reaction, as well as methods for product isolation, purification, and characterization. The information herein is intended to facilitate the safe and efficient synthesis of bromoheptylbenzene isomers for applications in pharmaceutical and materials science research.
Introduction
The bromination of heptylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] In this reaction, the aromatic ring of heptylbenzene acts as a nucleophile, attacking an electrophilic bromine species. The heptyl group is an ortho-, para-directing activator, meaning that the bromine atom will preferentially add to the positions ortho and para to the alkyl chain. The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a more potent electrophile.[4][5][6] Understanding the regioselectivity and reaction kinetics is crucial for optimizing the yield of the desired isomer.[7][8][9]
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of bromoheptylbenzene.
Materials:
-
Heptylbenzene (C₁₃H₂₀)
-
Bromine (Br₂)
-
Iron filings (Fe) or Iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for distillation or column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add heptylbenzene and anhydrous dichloromethane. If using iron filings as the catalyst, add them to the flask. If using iron(III) bromide, it can be added directly. The flask should be fitted with a dropping funnel containing bromine and a reflux condenser topped with a drying tube to protect the reaction from atmospheric moisture.
-
Initiation: Begin stirring the heptylbenzene solution and cool the flask in an ice bath.
-
Addition of Bromine: Add the bromine dropwise from the dropping funnel to the stirred solution. The addition should be slow to control the exothermic reaction and the evolution of hydrogen bromide (HBr) gas. The reaction mixture will typically turn reddish-brown.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for a designated period (e.g., 2-4 hours) to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The reddish-brown color should dissipate.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with the 10% sodium thiosulfate solution, saturated sodium bicarbonate solution (to neutralize HBr), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product, a mixture of ortho- and para-bromoheptylbenzene, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected quantitative data for the bromination of heptylbenzene based on typical outcomes for electrophilic aromatic substitution of alkylbenzenes.
| Parameter | Value | Notes |
| Reactant Stoichiometry | ||
| Heptylbenzene | 1.0 eq | |
| Bromine | 1.1 eq | A slight excess of bromine is used to ensure complete reaction. |
| Catalyst (Fe or FeBr₃) | 0.1 eq | Catalytic amount is sufficient. |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermicity. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or GC for completion. |
| Product Yield | ||
| Overall Yield | 70-85% | This is a typical yield range after purification. |
| Regioselectivity | ||
| ortho-Bromoheptylbenzene | ~30-40% | The ratio can be influenced by reaction conditions. |
| para-Bromoheptylbenzene | ~60-70% | The para isomer is generally favored due to less steric hindrance. |
| meta-Bromoheptylbenzene | <5% | The meta isomer is not significantly formed. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of bromoheptylbenzene.
Signaling Pathway (Reaction Mechanism)
Caption: The three key steps in the electrophilic bromination of heptylbenzene.
References
- 1. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 6. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Applications of 1-Bromo-4-heptylbenzene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-heptylbenzene is a versatile aromatic building block with significant applications in materials science. Its structure, featuring a reactive bromine atom and a lipophilic heptyl chain, makes it an ideal precursor for the synthesis of advanced functional materials. The bromine atom serves as a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures, while the heptyl group enhances solubility in organic solvents and influences the mesomorphic and photophysical properties of the resulting materials. This document provides detailed application notes and experimental protocols for the use of 1-Bromo-4-heptylbenzene in the synthesis of liquid crystals and conjugated polymers.
Application 1: Synthesis of Liquid Crystal Precursors
1-Bromo-4-heptylbenzene is a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals. The 4-heptylphenyl moiety is a common structural motif in many liquid crystalline compounds, contributing to the desired mesomorphic properties. The most prevalent synthetic route to these materials is the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4'-Heptyl-4-biphenylcarbonitrile (7CB) via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4'-heptyl-4-biphenylcarbonitrile (7CB), a well-characterized nematic liquid crystal, from 1-bromo-4-heptylbenzene and 4-cyanophenylboronic acid.
Reaction Scheme:
Materials:
-
1-Bromo-4-heptylbenzene (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1-bromo-4-heptylbenzene, 4-cyanophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene, followed by the 2 M sodium carbonate solution.
-
Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford pure 4'-heptyl-4-biphenylcarbonitrile.
Quantitative Data:
The following table summarizes typical reaction parameters and physical properties of 4'-heptyl-4-biphenylcarbonitrile (7CB).
| Parameter | Value |
| Reactants | |
| 1-Bromo-4-heptylbenzene | 1.0 equivalent |
| 4-Cyanophenylboronic acid | 1.2 equivalents |
| Catalyst | |
| Pd(PPh₃)₄ | 3 mol% |
| Base | |
| Sodium Carbonate (2M aq.) | 2.0 equivalents |
| Solvent | |
| Toluene/Water | 4:1 v/v |
| Reaction Conditions | |
| Temperature | 100 °C (Reflux) |
| Time | 18 hours |
| Yield | |
| Isolated Yield | 85-95% |
| Product Properties | |
| Molecular Formula | C₂₀H₂₃N |
| Molecular Weight | 277.41 g/mol |
| Melting Point | 30-32 °C |
| Clearing Point (N-I) | 42-43 °C |
| Mesophase | Nematic |
Application 2: Synthesis of Conjugated Polymers
1-Bromo-4-heptylbenzene can be used as a monomer in the synthesis of conjugated polymers, such as poly(p-phenylene)s, which are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The heptyl side chains are crucial for ensuring the solubility of the resulting rigid-rod polymers. Suzuki polycondensation is a common method for synthesizing these materials.
Protocol: Synthesis of Poly(4-heptyl-p-phenylene) via Suzuki Polycondensation
This protocol describes the synthesis of a soluble poly(p-phenylene) derivative through the polymerization of a monomer derived from 1-bromo-4-heptylbenzene.
Workflow:
Troubleshooting & Optimization
Purification of crude 1-Bromo-4-heptylbenzene by column chromatography
Technical Support Center: Purification of 1-Bromo-4-heptylbenzene
This guide provides troubleshooting advice and detailed protocols for the purification of crude 1-Bromo-4-heptylbenzene using column chromatography, a critical technique for isolating non-polar aromatic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of 1-Bromo-4-heptylbenzene and similar non-polar compounds.
Q1: My compound, 1-Bromo-4-heptylbenzene, is not eluting from the column.
A1: This is a common issue that typically points to the mobile phase being insufficiently polar to move the compound through the polar silica gel stationary phase.[1]
-
Immediate Solution: Gradually increase the polarity of your eluent. If you are using 100% hexane, begin adding a more polar solvent like ethyl acetate or dichloromethane in small increments (e.g., starting with a 99:1 hexane:ethyl acetate mixture and increasing to 98:2, and so on).
-
Potential Underlying Issue: In rare cases, the compound may have decomposed on the silica gel.[2] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then running it to see if new spots have appeared.[2][3] If your compound is acid-sensitive, consider deactivating the silica gel with triethylamine before use.[4]
Q2: My product eluted immediately with the solvent front, resulting in no separation.
A2: This indicates that your eluent system is too polar.[2] The mobile phase is moving the compound down the column so quickly that there is no effective interaction with the stationary phase, preventing separation from other non-polar impurities.
-
Solution: Rerun the column using a significantly less polar solvent system. Start with 100% hexane or petroleum ether. Use Thin-Layer Chromatography (TLC) beforehand to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 for optimal separation.[2]
Q3: The separation between my product and an impurity is poor, and the collected fractions are mixed.
A3: Poor resolution can stem from several factors:
-
Improper Solvent System: The polarity of the eluent may not be optimal for separating the specific components in your mixture.
-
Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands.[5] A general rule is to use 20-50 times the weight of silica gel to the weight of your crude sample.[6]
-
Poor Column Packing: Cracks, air bubbles, or an uneven silica bed can cause "channeling," where the solvent and sample flow unevenly through the column, ruining separation.[7]
-
Solution: Ensure your column is packed uniformly using a slurry method.[8] If separation is still difficult, consider using a gradient elution, starting with a very non-polar solvent and gradually increasing the polarity.[4]
Q4: The bands on my column are "tailing" instead of moving as tight, symmetrical bands.
A4: Tailing can occur when the compound interacts too strongly with the stationary phase or when the concentration of the sample is too high in some regions.
-
Solution: For strongly adsorbed compounds, a slight, gradual increase in solvent polarity during elution can help produce more symmetrical bands.[2] If the issue is concentration, ensure your sample is loaded as a narrow, even band at the top of the column. Dry loading the sample can often help achieve a more uniform initial band.[3]
Q5: My crude sample is not very soluble in the non-polar eluent. How should I load it onto the column?
A5: Loading a sample in a solvent that is significantly more polar than the eluent will disrupt the separation at the top of the column. Dissolving the sample in a solvent where it is poorly soluble can cause it to precipitate on the column, blocking flow and leading to poor separation.[3][5]
-
Recommended Solution (Dry Loading): Dissolve your crude mixture in a suitable solvent (like dichloromethane) and add a small amount of silica gel (approximately 10-20 times the mass of your sample).[3] Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[3] This powder can then be carefully added to the top of the packed column.[3][4]
Quantitative Data Summary
The following table summarizes the typical parameters for the purification of a non-polar compound like 1-Bromo-4-heptylbenzene.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60-200 or 230-400 mesh) | Standard polar adsorbent suitable for separating compounds based on polarity.[1] 1-Bromo-4-heptylbenzene, being non-polar, will have a weak interaction. |
| Mobile Phase (Eluent) | Hexane, Pentane, or Petroleum Ether (with 0-5% Ethyl Acetate or Diethyl Ether) | A non-polar eluent is required to move a non-polar compound.[9] A small amount of a slightly more polar solvent is added to fine-tune the elution speed. |
| Target Rf Value (TLC) | 0.2 - 0.4 | An Rf in this range in the chosen solvent system generally provides the best separation on a column.[2] |
| Silica to Compound Ratio | 20:1 to 50:1 by weight | Ensures the column is not overloaded, which is critical for achieving good separation.[6] |
Detailed Experimental Protocol
This protocol outlines the standard procedure for purifying 1-Bromo-4-heptylbenzene using flash column chromatography.
1. Preparation of the Column (Slurry Packing Method)
-
Secure a glass column of appropriate size vertically to a clamp stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow.[10]
-
Add a layer of sand (approx. 1 cm) on top of the cotton plug.[11]
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column. Gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and to ensure the silica packs into a uniform, stable bed.[11]
-
Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica gel layer , as this will cause the column to crack.[3]
-
Add another thin layer of sand on top of the packed silica to prevent disruption during solvent addition.[3]
2. Sample Loading
-
Wet Loading: Dissolve the crude 1-Bromo-4-heptylbenzene in the minimum possible volume of the eluting solvent.[3] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.
-
Dry Loading (Recommended for poor solubility): Pre-adsorb the crude product onto a small amount of silica gel as described in the FAQ section.[3][4] Carefully pour this dry powder onto the top layer of sand in the column.
3. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure to the top of the column using a pump or air line to force the solvent through the silica (this is the "flash" technique).[1]
-
Begin collecting the eluent in numbered test tubes or flasks as it drips from the bottom.[10]
-
If using gradient elution, start with the least polar solvent (e.g., 100% hexane) and systematically increase the polarity (e.g., by adding increasing percentages of ethyl acetate) after a set volume of solvent has passed through.[6]
4. Analysis
-
Monitor the separation by spotting the collected fractions onto TLC plates.
-
Combine the fractions that contain the pure 1-Bromo-4-heptylbenzene (as determined by TLC).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualized Workflow
The following diagram illustrates a troubleshooting workflow for common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 1-Bromo-4-heptylbenzene and Its Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Bromo-4-heptylbenzene and its solid derivatives. The content is tailored for researchers, scientists, and professionals in drug development.
Initial Consideration: Physical State of the Compound
It is crucial to note that 1-Bromo-4-heptylbenzene is a liquid at room temperature [1]. Therefore, it cannot be purified by traditional recrystallization, a technique designed for solid compounds.
Q1: How can I purify liquid 1-Bromo-4-heptylbenzene?
For liquid compounds like 1-Bromo-4-heptylbenzene, alternative purification methods should be employed:
-
Distillation: This is a primary method for purifying liquids based on differences in boiling points.[2][3][4][5]
-
Simple Distillation: Suitable if the impurities have boiling points significantly different from the main compound.[4][5]
-
Vacuum Distillation: Recommended for high-boiling-point compounds or those that might decompose at their atmospheric boiling point.[2]
-
Steam Distillation: Useful for volatile compounds that are immiscible with water.[5]
-
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[6][7] For a nonpolar compound like 1-Bromo-4-heptylbenzene, normal-phase chromatography with a nonpolar solvent system (e.g., hexanes or a hexane/ethyl acetate mixture) on a silica gel or alumina stationary phase is a common approach.[8][9]
The remainder of this guide will focus on the recrystallization of solid derivatives of 1-Bromo-4-heptylbenzene, such as carboxylic acids (e.g., 4-heptylbenzoic acid) or amides, which can be synthesized from the parent compound.
Frequently Asked Questions (FAQs) for Recrystallization of Solid Derivatives
Q2: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10][11][12] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[10]
-
"Like Dissolves Like": Consider the polarity of your derivative. A nonpolar compound will dissolve best in a nonpolar solvent, while a polar compound will dissolve best in a polar solvent.[13]
-
Solvent Boiling Point: The solvent's boiling point should be lower than the melting point of your solid to prevent the compound from "oiling out" (melting in the hot solvent instead of dissolving).[14]
-
Trial and Error: Test the solubility of a small amount of your crude product in various solvents to find the most suitable one.
Q3: What is a mixed-solvent (two-solvent) recrystallization?
This technique is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[14] The crude solid is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy, indicating the saturation point. A few more drops of the hot "good" solvent are added to redissolve the precipitate, and the solution is then cooled.
Q4: My compound is colored. How can I remove colored impurities?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[13] The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your desired product, reducing the final yield.
Troubleshooting Guide
Q5: What should I do if no crystals form after cooling the solution?
This is a common issue that can arise from several factors:
-
Too much solvent was used: The solution may be too dilute.[15]
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated and require a nucleation site to initiate crystallization.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide a surface for crystal growth.[15]
-
Solution 2: Seeding. Add a tiny, pure crystal of the compound (a "seed crystal") to the solution to act as a template for crystallization.[11][15]
-
-
Insufficient Cooling: Ensure the solution has been cooled sufficiently, first to room temperature and then in an ice bath, to maximize crystal formation.[15]
Q6: My compound "oiled out" instead of forming crystals. What went wrong?
"Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling.
-
The solution is too concentrated or cooled too quickly.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly. Allow it to cool more slowly by letting it stand at room temperature before placing it in an ice bath.[15]
-
-
The boiling point of the solvent is too high.
-
Solution: Choose a solvent with a lower boiling point that is still below the melting point of your compound.[14]
-
Q7: My crystal yield is very low. How can I improve it?
-
Avoid using excess solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid.[12]
-
Ensure complete cooling: Allow the solution to cool to room temperature before placing it in an ice bath to maximize precipitation.
-
Prevent premature crystallization: During hot filtration, use a pre-warmed funnel and flask to prevent the compound from crystallizing in the filter paper.
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very Polar | Good for polar compounds; non-flammable and inexpensive. |
| Ethanol | 78 | Polar | A versatile solvent for many organic compounds. |
| Methanol | 65 | Polar | Similar to ethanol but more volatile. |
| Acetone | 56 | Polar Aprotic | A strong solvent, often used in mixed-solvent systems. |
| Ethyl Acetate | 77 | Intermediate Polarity | A good general-purpose solvent. |
| Dichloromethane | 40 | Intermediate Polarity | Very volatile; useful for compounds sensitive to high temperatures. |
| Diethyl Ether | 35 | Relatively Nonpolar | Highly volatile and flammable. |
| Toluene | 111 | Nonpolar | Good for dissolving nonpolar, aromatic compounds. |
| Hexane | 69 | Nonpolar | Typically used for very nonpolar compounds or as the "bad" solvent in a mixed-solvent system. |
| Cyclohexane | 81 | Nonpolar | Similar to hexane but with a higher boiling point. |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: Place the crude solid derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture gently on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator.
Protocol 2: General Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Induce Crystallization: While keeping the solution hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for washing.
Visualizations
Caption: A flowchart for selecting a suitable solvent system for recrystallization.
Caption: A workflow for troubleshooting common recrystallization problems.
References
- 1. A12235.14 [thermofisher.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. study.com [study.com]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 6. columbia.edu [columbia.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Chromatography [chem.rochester.edu]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Reaction Yields with Substituted Aryl Bromides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of substituted aryl bromides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
Q1: My Suzuki-Miyaura reaction is resulting in a low yield or has failed completely. What are the first things I should check?
A1: When troubleshooting a low-yield Suzuki reaction, a systematic approach is crucial. Begin by verifying the fundamentals of your setup and reagents:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially when exposed to air and moisture.[1] Electron-deficient arylboronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid group is replaced by hydrogen.[2] Using fresh, high-purity boronic acid is recommended. For unstable boronic acids, consider converting them to more stable boronate esters, such as pinacol esters.[3][4]
-
Aryl Bromide: Ensure the purity of your aryl bromide. Impurities can interfere with the catalytic cycle.
-
Palladium Catalyst: The active catalytic species is Pd(0).[5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a step which can sometimes be inefficient.[5][6] Catalysts can also degrade over time; test your catalyst on a simple, known reaction if you suspect it is inactive.[5]
-
Ligands: Phosphine ligands are susceptible to oxidation, which can inhibit the reaction.[2] Store them under an inert atmosphere.
-
Base and Solvent: Use high-purity, anhydrous bases and anhydrous, degassed solvents. Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[2][5]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical for a successful reaction.[2] Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.[7]
-
Temperature: The reaction temperature may be too low for the activation of the aryl bromide or too high, leading to decomposition of reagents or the catalyst.
-
Stirring: In biphasic solvent systems, vigorous stirring is essential to ensure proper mixing of the components.[8]
-
Issues Related to Specific Substituents
Q2: I am experiencing low yields with an electron-rich aryl bromide. What are the likely causes and how can I fix this?
A2: Electron-rich aryl bromides can be challenging substrates because the electron-donating groups make the initial oxidative addition step of the catalytic cycle less favorable.[9][10]
-
Troubleshooting Strategies:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., trialkylphosphines, Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[10][11] These ligands promote the oxidative addition step for electron-rich aryl halides.
-
Catalyst System: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[12]
-
Temperature: Higher reaction temperatures may be required to facilitate the oxidative addition.
-
Q3: My reaction with an electron-deficient aryl bromide is not working well. Why is this happening?
A3: While oxidative addition is generally faster for electron-deficient aryl bromides, other steps in the catalytic cycle can become rate-limiting.[8][9] Additionally, these substrates can be more susceptible to certain side reactions.
-
Troubleshooting Strategies:
-
Base Selection: The choice of base is critical. A base that is too strong might lead to unwanted side reactions with functional groups on your substrate. Screen a variety of bases, including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[12]
-
Reductive Elimination: The final C-C bond-forming step, reductive elimination, can be slowed if the palladium center is too electron-poor. Using bulky ligands can often promote this step.[10]
-
Side Reactions: Be aware of potential nucleophilic aromatic substitution on the electron-deficient ring by the base or other nucleophiles present.
-
Q4: How can I improve the yield of a Suzuki coupling involving a sterically hindered (ortho-substituted) aryl bromide?
A4: Steric hindrance from ortho-substituents can impede both the oxidative addition and the reductive elimination steps of the catalytic cycle.[13][14]
-
Troubleshooting Strategies:
-
Ligand Choice: This is the most critical parameter. Highly bulky ligands are required to overcome the steric barrier. Buchwald-type biarylphosphine ligands (e.g., SPhos, R-Phos) and bulky N-heterocyclic carbene (NHC) ligands are highly effective for these challenging couplings.[15][16]
-
Catalyst Loading: It may be necessary to increase the palladium catalyst loading to achieve a reasonable reaction rate.[17]
-
Temperature and Time: These reactions often require higher temperatures and longer reaction times to proceed to completion.[13]
-
Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often beneficial.[15]
-
Common Side Reactions
Q5: I am observing a significant amount of a homocoupled product from my boronic acid. What causes this and how can I prevent it?
A5: Homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of Pd(II) species and oxygen.[8]
-
Prevention Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[5]
-
Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling that arises from the reduction of a Pd(II) precatalyst.[5]
-
Control Stoichiometry: Using a slight excess of the aryl bromide relative to the boronic acid can sometimes suppress homocoupling.[12]
-
Q6: My aryl bromide is being converted back to the corresponding arene (dehalogenation). How can I stop this?
A6: Dehalogenation is the reduction of the aryl bromide, replacing the bromine with a hydrogen atom.[18] This can occur after oxidative addition if a hydride source is present.[8]
-
Prevention Strategies:
-
Ligand Choice: The use of bulky biarylphosphine ligands has been shown to suppress this side reaction by favoring the desired cross-coupling pathway.[14]
-
Solvent and Base Purity: Ensure solvents are pure and not a source of hydrides (e.g., old ethers containing peroxides). Some bases or additives can also promote this pathway.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the rate of dehalogenation.[18]
-
Q7: How can I prevent protodeboronation of my boronic acid?
A7: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is a common issue, especially with electron-rich or heteroaromatic boronic acids under harsh (high temperature, strong base) conditions.[13][19]
-
Prevention Strategies:
-
Use Milder Conditions: Employ milder bases (e.g., K₂CO₃, KF) and lower reaction temperatures if possible.[13][20]
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt.[2][3][8] These are generally more resistant to protodeboronation.
-
Use an Excess of Boronic Acid: A common strategy is to use a 1.2 to 1.5-fold excess of the boronic acid to compensate for some loss to this side reaction.[14]
-
Data Presentation: Optimizing Reaction Conditions
The choice of ligand, base, and solvent can dramatically impact the yield of a Suzuki-Miyaura reaction, especially for challenging substrates. The following tables provide examples of how these parameters can be varied to optimize the coupling of different types of substituted aryl bromides.
Table 1: Effect of Ligand on Coupling of a Sterically Hindered Aryl Bromide (Reaction: 2,6-Dimethylbromobenzene with Phenylboronic Acid)
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 110 | 24 | <10 |
| 2 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | 24 | 45 |
| 3 | Pd(dba)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 2 | 95 |
| 4 | Pd(dba)₂ | R-Phos | K₃PO₄·H₂O | Dioxane | 100 | 0.5 | 99 |
Data synthesized from principles described in multiple sources.[15][21]
Table 2: Effect of Base and Solvent on Coupling of an Electron-Rich Aryl Bromide (Reaction: 4-Bromoanisole with Phenylboronic Acid)
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
| 2 | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 100 | 12 | 88 |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 8 | 92 |
| 4 | Pd(OAc)₂/SPhos | K₂CO₃ | THF/H₂O | 70 | 10 | 96 |
Data synthesized from principles described in multiple sources.[12][22][23][24]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a standard setup for a Suzuki-Miyaura reaction under an inert atmosphere.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and stir bars before use to remove any residual moisture.[7]
-
Reagent Addition: To the flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), the boronic acid or boronate ester (1.2 mmol, 1.2 eq), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq), and the palladium catalyst/ligand combination (e.g., Pd(OAc)₂ at 2 mol%, ligand at 4 mol%).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this "evacuate-backfill" cycle three to five times to ensure a completely oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe. A common solvent system is a mixture like 1,4-Dioxane and water (4:1 ratio).[25]
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature. Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Filter the mixture through a pad of Celite to remove the palladium catalyst.[26] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[26]
Protocol 2: High-Throughput Screening of Reaction Conditions
This protocol is designed for efficiently screening multiple catalysts, ligands, and bases to find the optimal conditions for a challenging coupling.
-
Stock Solution Preparation:
-
Array Preparation: In an array of reaction vials (e.g., a 24-well plate) inside a glovebox, pre-weigh the different palladium catalysts and/or ligands into individual wells (typically 1-5 mol% Pd).
-
Reagent Dispensing:
-
To each well, add a stir bar.
-
Dispense a set volume of the Substrate Stock solution into each well.
-
Dispense a set volume of the desired Base Stock solution into the appropriate wells.
-
-
Reaction and Analysis:
-
Seal the reaction plate.
-
Place the plate on a heated stirring block and run the reactions at the desired temperature for a set time.
-
After the reaction time, quench all reactions and analyze the yield/conversion in each well using high-throughput analysis techniques like LC-MS.
-
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Troubleshooting low yield in Grignard reactions with aryl halides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Grignard reactions involving aryl halides.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with an aryl halide is not initiating. What are the common causes and how can I fix it?
A1: Failure to initiate is the most common issue in Grignard synthesis. The primary obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the aryl halide.[1] Strict anhydrous and oxygen-free conditions are also critical, as Grignard reagents react rapidly with water to form alkanes and with oxygen to form alkoxides.[2][3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or by heating in an oven (>120°C) for several hours and cooling under an inert atmosphere like nitrogen or argon.[1][4] Solvents must be anhydrous; use a freshly opened bottle or a properly dried solvent.[4]
-
Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:
-
Mechanical Activation: Before adding solvent, use a dry glass stirring rod to crush some of the magnesium turnings against the bottom of the flask, exposing a fresh, oxide-free surface.[1][4][5]
-
Chemical Activation: Add a small amount of an activating agent to the magnesium suspension.[4] Common activators include a single crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE).[1][5][6] The disappearance of the iodine's color or the observation of ethylene bubbling (from DBE) indicates successful activation.[1][6]
-
Initiators: Add a small portion of your aryl halide to the activated magnesium and stir. Gentle warming with a heat gun may be necessary to start the reaction.[1][4][7] A successful initiation is often marked by spontaneous boiling of the solvent, the appearance of a cloudy grey or brown color, and a noticeable exothermic reaction.[1][2]
-
Q2: I'm observing a high yield of a homocoupled dimer (Ar-Ar) instead of my desired product. What is this side reaction and how can I minimize it?
A2: The formation of a homocoupled dimer is a result of the Wurtz coupling reaction .[8][9] This side reaction occurs when a newly formed Grignard reagent molecule (Ar-MgX) reacts with a molecule of the unreacted aryl halide (Ar-X).[8] This consumes both the starting material and the desired Grignard reagent, significantly lowering the yield.[8][9]
Key Factors Promoting Wurtz Coupling:
-
High Local Concentration of Aryl Halide: Rapid addition of the aryl halide creates localized areas of high concentration, increasing the probability of it reacting with the Grignard reagent instead of the magnesium surface.[8]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the Wurtz coupling reaction.[8][9] Poor temperature control can lead to hotspots that favor this byproduct.[8]
-
Solvent Choice: Solvents like Tetrahydrofuran (THF) can be more prone to promoting Wurtz coupling for certain substrates compared to diethyl ether (Et₂O).[8]
Strategies to Minimize Wurtz Coupling:
-
Slow, Dropwise Addition: Add the aryl halide solution slowly to the magnesium suspension. This maintains a low concentration of the unreacted halide and ensures it reacts preferentially with the magnesium.[2][8][9]
-
Temperature Control: Maintain a steady, controlled reaction temperature. For highly exothermic reactions, using an ice bath may be necessary to prevent the temperature from rising too high.[2][8]
-
Sufficient Magnesium Surface Area: Ensure there is a large, reactive surface area of magnesium to facilitate a fast reaction with the aryl halide, minimizing its availability for the Wurtz reaction.[8][9]
Q3: How does the choice of aryl halide (I, Br, Cl) affect the reaction?
A3: The reactivity of aryl halides in Grignard formation follows the order: Ar-I > Ar-Br > Ar-Cl .[10]
-
Aryl Iodides and Bromides: These are generally reactive and suitable for Grignard formation in standard ethereal solvents like diethyl ether or THF.[7]
-
Aryl Chlorides: The carbon-chlorine bond is stronger, making aryl chlorides less reactive.[11] Initiating the reaction often requires higher temperatures, making THF (with its higher boiling point) a more suitable solvent than diethyl ether.[11]
-
Aryl Fluorides: These are typically unreactive and not commonly used for Grignard synthesis unless highly activated magnesium (e.g., Rieke magnesium) is employed.[3]
Q4: What is the role of the solvent, and which one should I use?
A4: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential for Grignard reagent formation.[10] The solvent molecules' lone pair electrons coordinate to the magnesium atom, forming a complex that stabilizes the Grignard reagent and enhances its reactivity.[10][12] Using non-coordinating solvents like hexane or toluene is not feasible for direct Grignard preparation.[12]
| Solvent | Boiling Point (°C) | Key Characteristics |
| Diethyl Ether (Et₂O) | 34.6 | Lower boiling point, can make initiation easier to observe. For some substrates, it can result in less Wurtz coupling compared to THF.[8] |
| Tetrahydrofuran (THF) | 66 | Higher boiling point, often preferred for less reactive halides like aryl chlorides that may require heating to initiate.[11] It is also better at solvating and stabilizing the Grignard reagent.[13] |
| 2-Methyl-THF (2-MeTHF) | 80 | A higher-boiling, greener alternative to THF that can be derived from renewable resources.[14] It has shown comparable or superior performance in many Grignard reactions.[14] |
Q5: My Grignard reagent solution turned dark brown or black during formation. Is this normal?
A5: While the formation of a Grignard reagent typically results in a cloudy, grey-to-brown solution, a very dark brown or black color can indicate decomposition or significant side reactions.[4] This may be caused by impurities in the magnesium or aryl halide, or the formation of finely divided metal byproducts from extensive Wurtz coupling.[4] While a dark color does not always mean the reaction has failed, it suggests that the yield may be compromised.
Troubleshooting and Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the formation of Grignard reagents from aryl halides.
Caption: Troubleshooting workflow for low Grignard yield.
Key Experimental Protocols
Protocol 1: General Preparation of an Aryl Grignard Reagent (Phenylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Flame-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and cool under a steady stream of inert gas (N₂ or Ar).
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask.
-
Activation: Add one small crystal of iodine. The flask may be gently warmed with a heat gun until the purple iodine vapor is visible.[1][5]
-
Solvent Addition: Add a small portion of anhydrous ether/THF to the flask to cover the magnesium.
-
Initiation: Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous ether/THF in the dropping funnel. Add a small amount (approx. 10%) of the bromobenzene solution to the stirred magnesium suspension.
-
Observation: The reaction should initiate, evidenced by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy grey solution.[1] If it does not start, gently warm the flask.
-
Addition: Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. Use external cooling if the reaction becomes too vigorous.[8]
-
Completion: After the addition is complete, continue to stir the mixture. It can be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey-brown solution is your Grignard reagent.[4]
Protocol 2: Minimizing Wurtz Coupling for Reactive Halides
This protocol is adapted for halides prone to Wurtz coupling, such as benzyl halides, and can be applied to reactive aryl halides.
Procedure:
-
Setup and Activation: Prepare the activated magnesium in the reaction flask as described in Protocol 1.
-
Temperature Control: Cool the flask to 0-10°C using an ice bath.[8]
-
Slow Addition: Add the aryl halide solution dropwise from the dropping funnel over an extended period (e.g., 40-60 minutes). Vigorous stirring is essential.[8]
-
Maintain Temperature: Ensure the reaction temperature is maintained below 10°C throughout the addition to control the exotherm and disfavor the coupling side reaction.[8]
-
Completion: Once the addition is complete, stir the resulting suspension at 0°C for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]
Visualizing Key Relationships
Factors Influencing Grignard Reaction Success
The overall success and yield of a Grignard reaction depend on a careful balance of several critical factors.
Caption: Key factors affecting Grignard reaction yield.
Wurtz Coupling Side Reaction Pathway
This diagram illustrates how the Wurtz coupling side reaction consumes both the Grignard reagent and the aryl halide starting material.
Caption: The Wurtz coupling side reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling of Sulfur-Containing Aryl Bromides
This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in palladium-catalyzed cross-coupling reactions involving sulfur-containing aryl bromides.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a major issue when using sulfur-containing aryl bromides?
A1: Palladium catalysts are highly susceptible to poisoning by sulfur compounds.[1] Sulfur, being a soft Lewis base, has a strong affinity for soft Lewis acidic late transition metals like palladium. It can strongly adsorb to the palladium surface or coordinate directly to the metal center, blocking the active sites required for the catalytic cycle to proceed. This strong binding can lead to a significant decrease in catalytic activity or complete deactivation.[1][2][3]
Q2: What is the primary mechanism of palladium catalyst poisoning by sulfur compounds?
A2: The primary deactivation mechanism involves the formation of highly stable, catalytically inactive palladium-sulfur complexes.[4] Sulfur atoms from functional groups like thioethers, thiophenes, or thiols can displace the essential phosphine ligands from the palladium coordination sphere. This can lead to the formation of unreactive bridged palladium-thiolate dimers or even palladium sulfide (PdS), effectively removing the catalyst from the reaction cycle.[1][5][6]
Q3: Are all sulfur-containing functional groups equally problematic?
A3: No, the poisoning effect varies with the nature of the sulfur group. Unprotected thiols (-SH) are particularly aggressive poisons due to the high affinity of the thiolate anion for palladium.[4] Thioethers (e.g., -SMe) and sulfur-containing heterocycles like thiophene are also well-known catalyst poisons, though their deactivation kinetics may differ.[1][6] In contrast, oxidized sulfur species like sulfones (-SO₂R) are generally considered less poisoning and can sometimes be used as coupling partners themselves under specific conditions.[7]
Troubleshooting Guide
Problem 1: My reaction is very slow or gives a low yield with a thioether-containing aryl bromide (e.g., 4-bromothioanisole).
-
Possible Cause: Standard palladium catalysts and ligands (like PPh₃) are being deactivated by the thioether moiety. The ligand may be displaced, or the sulfur may coordinate too strongly to the active palladium species.
-
Solutions:
-
Switch to Specialized Ligands: Employ bulky, electron-rich monophosphine or specific bisphosphine ligands designed to resist deactivation. These ligands form more stable complexes with palladium, making them less likely to be displaced by the sulfur substrate.[4][8] Ligands from the Buchwald (e.g., SPhos, RuPhos) or Hartwig collections are excellent starting points.[8][9]
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation and push the reaction to completion.[10]
-
Optimize Base and Solvent: The choice of base and solvent can be critical. For C-N couplings, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ in solvents like dioxane or toluene are common. Experiment with different combinations as they can influence catalyst stability and activity.[11][12]
-
Problem 2: My reaction with a thiophene-containing aryl bromide is not working at all.
-
Possible Cause: The sulfur atom in the thiophene ring is effectively poisoning the catalyst. Thiophene is a known inhibitor of palladium catalysts.[6]
-
Solutions:
-
Use a Robust Catalyst System: This is a classic case where highly specialized ligands are necessary. Electron-rich, sterically hindered biaryl phosphine ligands are often required to create a sufficiently active and stable catalyst that can overcome the poisoning effect.
-
Elevate the Temperature: Higher reaction temperatures (e.g., 80-110 °C) can sometimes increase the rate of the desired catalytic steps (oxidative addition, reductive elimination) relative to the rate of deactivation.
-
Consider an Alternative Coupling: If Suzuki or Buchwald-Hartwig amination fails, consider a different cross-coupling reaction like a Stille coupling, which can sometimes be more tolerant of certain functional groups, although it involves toxic organotin reagents.
-
Problem 3: My reaction starts but stalls before completion, leaving significant starting material.
-
Possible Cause: This indicates progressive catalyst deactivation. The initial catalyst is active but is slowly being poisoned by the substrate or a sulfur-containing impurity over the course of the reaction. Elemental sulfur has been identified as a potent, unexpected poison in some cases.[13]
-
Solutions:
-
Purify Starting Materials: Ensure the aryl bromide is free from impurities, especially elemental sulfur or unreacted thiols used in its synthesis.[13] Recrystallization or column chromatography of the starting material may be necessary.
-
Employ a More Stable Precatalyst: Use a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) which can provide a controlled release of the active Pd(0) species and may exhibit greater stability under the reaction conditions.
-
Slow Addition of Substrate: In some cases, slowly adding the sulfur-containing aryl bromide to the reaction mixture via syringe pump can maintain a low concentration, potentially minimizing the rate of catalyst deactivation relative to the rate of productive coupling.[1]
-
Data Presentation
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 4-Bromothioanisole
This table summarizes the performance of different phosphine ligands in the Suzuki-Miyaura coupling of 4-bromothioanisole with phenylboronic acid. The data illustrates the critical role of ligand selection in overcoming catalyst deactivation.
| Catalyst Precursor | Ligand (L) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 80 | 8 | 92 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 6 | 95 |
Note: Data is compiled and representative of typical results found in the literature for this class of transformation. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Thioether-Containing Aryl Bromide
This protocol is a starting point for the coupling of a substrate like 4-bromothioanisole, using a robust catalyst system.
Materials:
-
Sulfur-containing aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5.5 mol%)
-
K₃PO₄ (powdered, dried) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos ligand.
-
Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for the duration of the reaction.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Thiophene-Containing Aryl Bromide
This protocol is designed for the challenging C-N coupling of an amine with a thiophene-based aryl bromide.
Materials:
-
Thiophene-containing aryl bromide (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
RuPhos-Pd-G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add the aryl bromide, RuPhos-Pd-G3 precatalyst, and NaOtBu to an oven-dried vial equipped with a stir bar.
-
If the amine is a solid, add it at this point.
-
Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene via syringe, followed by the amine if it is a liquid.
-
Place the vial in a preheated aluminum heating block at 100-110 °C and stir.
-
Monitor the reaction by GC-MS or LC-MS until the starting bromide is consumed.
-
Cool the mixture, dilute with dichloromethane or ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Catalyst Deactivation Pathway
Caption: Simplified mechanism of catalyst deactivation by a sulfur-containing substrate.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting a failed cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: Workflow for high-throughput screening of ligands to optimize the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Reaction Times for Palladium-Catalyzed Bromobenzene Coupling
Welcome to the Technical Support Center for palladium-catalyzed bromobenzene coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you optimize your experiments and achieve faster, more efficient reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during palladium-catalyzed bromobenzene coupling reactions, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction is very slow or has stalled completely. What are the primary factors I should investigate?
A1: Slow or stalled reactions are a common issue in palladium-catalyzed couplings. A systematic approach to troubleshooting is crucial.[1] The first aspects to consider are the fundamental components of your reaction:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2][3] Inefficient reduction can lead to a low concentration of the active catalyst.[2] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system for more reliable generation of the active catalyst.[1]
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to inactive Pd(II) species.[2][4] This is a frequent cause of reactions that start but do not go to completion.[2] Ensure all your reagents, solvents, and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1]
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvents are critical. Moisture can inhibit the reaction.[1] It is recommended to use freshly distilled solvents or high-purity anhydrous solvents from a reliable commercial source.[1] For instance, in Sonogashira reactions, simply filtering the triethylamine (Et₃N) base through silica gel or alumina immediately before use can significantly improve results.
-
Reaction Temperature: The temperature might be too low for the oxidative addition of bromobenzene to the palladium center, which is often the rate-determining step.[1] A stepwise increase in temperature should be considered. However, be aware that excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.[1][5] For some catalyst systems, temperatures above 100°C can lead to rapid precipitation of palladium black and a decrease in yield.[5]
Q2: My reaction mixture has turned black. What does this signify and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the aggregation and decomposition of the active Pd(0) catalyst into an inactive metallic state.[1][2] This is a frequent cause of catalyst deactivation.[1]
Common Causes and Prevention Strategies:
-
Presence of Oxygen: As mentioned, oxygen is a primary culprit in catalyst deactivation.[2] Rigorous degassing of all reagents and solvents and maintaining a strict inert atmosphere throughout the reaction are the most effective preventative measures.[1]
-
High Temperatures: Prolonged heating at elevated temperatures can accelerate the decomposition of the catalyst.[1] It is important to optimize the reaction to run at the lowest effective temperature.
-
Inappropriate Ligand-to-Palladium Ratio: If the phosphine ligand dissociates from the palladium center, the unstable Pd(0) species can aggregate.[1] Using bulky, electron-rich ligands, such as Buchwald's biaryl phosphine ligands, can form more stable complexes and prevent this dissociation.[1] Increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) can also help maintain catalyst stability.[1]
-
High Catalyst Concentration: High concentrations of the catalyst can also promote aggregation and the formation of palladium black.[2]
Q3: How does the choice of ligand impact my reaction time?
A3: The ligand plays a critical role in determining the rate and efficiency of palladium-catalyzed coupling reactions.[6][7][8] The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation.[5][9]
-
Electron-Rich and Bulky Ligands: The development of specialized ligands, particularly bulky and electron-rich phosphines (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs), has been a major advancement in accelerating cross-coupling reactions.[7][8] These ligands promote the key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[7] For example, in the Mizoroki-Heck reaction, a meta-terarylphosphine ligand has been shown to be highly effective for coupling low-reactivity starting materials.[8]
-
Ligand Type for Specific Reactions: The optimal ligand can vary depending on the specific type of coupling reaction. For instance, in Suzuki-Miyaura reactions, phosphine ligands are often preferred, while NHC ligands have shown better performance in Buchwald-Hartwig aminations.[7]
-
Ligand Stability: The stability of the ligand itself is also important. Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures, which can lead to catalyst deactivation.[2]
Q4: Can the choice of base and solvent affect the reaction rate?
A4: Yes, the base and solvent system can have a significant impact on the reaction kinetics.
-
Base Selection: The base plays a crucial role in the transmetalation step of many cross-coupling reactions. The choice of base can significantly affect the reaction yield and rate.[10] For example, in a study on the Suzuki-Miyaura coupling of 1-bromo-4-(chloromethyl)benzene with p-tolylboronic acid, Cs₂CO₃ was found to be the most effective base, providing a 99% yield, while other bases like K₂CO₃, K₃PO₄·3H₂O, NaOH, and NEt₃ resulted in lower yields.[10]
-
Solvent Effects: The solvent influences the solubility of the reagents and the stability of the catalytic species.[9] Polar aprotic solvents like DMF, dioxane, and toluene are commonly used.[5][11] In some cases, aqueous solvent systems can be employed, offering environmental benefits.[11][12] For instance, a Heck coupling reaction of aryl bromides was successfully carried out in a DMF/H₂O mixture at 80 °C.[11]
Data on Reaction Parameters
The following tables summarize quantitative data from various studies on palladium-catalyzed bromobenzene coupling reactions to provide a comparative overview of the impact of different reaction parameters.
Table 1: Effect of Temperature and Catalyst Loading on Suzuki-Miyaura Coupling
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1 | 60 | 2 | 74 | [10] |
| 2 | 1 | 80 | 2 | 99 | [10] |
| 3 | 0.5 | 80 | 2 | 99 | [10] |
| 4 | 0.2 | 80 | 2 | 99 | [10] |
| 5 | 0.1 | 80 | 2 | Reduced | [10] |
| 6 | 0.25 | 70 | 0.5 | 95 | [12] |
Table 2: Influence of Ligand and Palladium Source on Heck Coupling of Bromobenzene and Styrene
| Entry | Palladium Source | Ligand | P/Pd Ratio | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | PPh₃ | 10:1 | 60 | [9] |
| 2 | Pd(OAc)₂ | P(OPh)₃ | 10:1 | 95 | [9] |
| 3 | Pd₂(dba)₃ | PPh₃ | 10:1 | 75 | [9] |
| 4 | Pd₂(dba)₃ | P(OPh)₃ | 10:1 | 99 | [9] |
Table 3: Conditions for Various Palladium-Catalyzed Bromobenzene Couplings
| Coupling Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd₂(dba)₃ / Ligand 1 | CsF | Toluene | 80-85 | 7-8 | 70-80 | [5] |
| Heck | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | >95 | [11] |
| Sonogashira | Co@imine-POP (1.7 mol%) | - | PEG | 80 | - | High | [13] |
| Suzuki-Miyaura | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99 | [10] |
Experimental Protocols
Below are generalized, detailed methodologies for common palladium-catalyzed bromobenzene coupling reactions. Note: These are starting points and may require optimization for your specific substrates.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the bromobenzene derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Heck Coupling Reaction
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the bromobenzene derivative (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the base (e.g., Et₃N, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) with the appropriate ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The residue is purified by flash chromatography to yield the desired product.
General Protocol for a Copper-Free Sonogashira Coupling Reaction
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the bromobenzene derivative (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., Et₃N, 5 mL).
-
Solvent Addition: A co-solvent such as THF or DMF may be added if needed.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phys.org [phys.org]
- 9. researchgate.net [researchgate.net]
- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 1-Bromo-4-heptylbenzene and its Analogs
For immediate release: This guide presents a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-Bromo-4-heptylbenzene alongside its structural analogs, 4-heptyltoluene and 1-chloro-4-heptylbenzene. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and purity assessment.
Due to the limited availability of public, fully characterized ¹H NMR spectra for 1-Bromo-4-heptylbenzene, this guide leverages established principles of NMR spectroscopy, including substituent effects on aromatic chemical shifts and typical aliphatic chain resonances, to provide a detailed predicted analysis. The presented data serves as a robust reference for interpreting experimental spectra of these and structurally related compounds.
Predicted ¹H NMR Spectral Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for 1-Bromo-4-heptylbenzene and its selected alternatives. Predictions are based on the additive effects of substituents on the benzene ring and standard chemical shifts for alkyl chains.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| 1-Bromo-4-heptylbenzene | Aromatic H (ortho to Br) | 7.42 | Doublet (d) | ~8.2 | 2H |
| Aromatic H (ortho to Heptyl) | 7.09 | Doublet (d) | ~8.2 | 2H | |
| Benzylic CH₂ | 2.58 | Triplet (t) | ~7.6 | 2H | |
| Heptyl CH₂ (β) | 1.57 | Quintet (quin) | ~7.5 | 2H | |
| Heptyl CH₂ (γ, δ, ε) | 1.30 | Multiplet (m) | - | 6H | |
| Heptyl CH₂ (ζ) | 1.29 | Multiplet (m) | - | 2H | |
| Terminal CH₃ | 0.88 | Triplet (t) | ~6.8 | 3H | |
| 4-Heptyltoluene | Aromatic H (ortho to CH₃) | 7.10 | Doublet (d) | ~8.0 | 2H |
| Aromatic H (ortho to Heptyl) | 7.07 | Doublet (d) | ~8.0 | 2H | |
| Benzylic CH₂ | 2.56 | Triplet (t) | ~7.6 | 2H | |
| Aromatic CH₃ | 2.32 | Singlet (s) | - | 3H | |
| Heptyl CH₂ (β) | 1.58 | Quintet (quin) | ~7.5 | 2H | |
| Heptyl CH₂ (γ, δ, ε, ζ) | 1.29 | Multiplet (m) | - | 8H | |
| Terminal CH₃ | 0.88 | Triplet (t) | ~6.8 | 3H | |
| 1-Chloro-4-heptylbenzene | Aromatic H (ortho to Cl) | 7.25 | Doublet (d) | ~8.4 | 2H |
| Aromatic H (ortho to Heptyl) | 7.12 | Doublet (d) | ~8.4 | 2H | |
| Benzylic CH₂ | 2.59 | Triplet (t) | ~7.6 | 2H | |
| Heptyl CH₂ (β) | 1.58 | Quintet (quin) | ~7.5 | 2H | |
| Heptyl CH₂ (γ, δ, ε, ζ) | 1.30 | Multiplet (m) | - | 8H | |
| Terminal CH₃ | 0.88 | Triplet (t) | ~6.8 | 3H |
Analysis of Spectral Features
The ¹H NMR spectra of these para-substituted benzene derivatives are primarily characterized by signals in the aromatic and aliphatic regions.
Aromatic Region (δ 7.0-7.5 ppm): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[1][2] The chemical shifts of these aromatic protons are influenced by the electronic nature of the substituents.
-
In 1-Bromo-4-heptylbenzene , the electronegative bromine atom deshields the ortho protons, shifting them downfield to approximately 7.42 ppm. The heptyl group, being weakly electron-donating, slightly shields its ortho protons, which are predicted to resonate around 7.09 ppm.
-
For 1-Chloro-4-heptylbenzene , chlorine is also an electron-withdrawing group, but slightly less so than bromine. Consequently, the protons ortho to the chlorine are expected at a slightly more upfield position (~7.25 ppm) compared to the bromo-analog.[3]
-
In 4-Heptyltoluene , both the methyl and heptyl groups are electron-donating. The methyl group has a slightly stronger donating effect, leading to a more shielded aromatic system overall, with the two doublets appearing closer together at approximately 7.10 and 7.07 ppm.
Aliphatic Region (δ 0.8-2.7 ppm): The signals for the heptyl chain protons are consistent across all three compounds.
-
The benzylic methylene protons (α-CH₂) are deshielded by the adjacent aromatic ring and appear as a triplet around 2.56-2.59 ppm.[4]
-
The terminal methyl protons of the heptyl group are the most shielded, resonating as a triplet at approximately 0.88 ppm.[5][6]
-
The remaining five methylene groups of the heptyl chain produce overlapping multiplets in the range of 1.29-1.58 ppm.[7][8]
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for compounds such as 1-Bromo-4-heptylbenzene.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid or liquid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased, baseline corrected, and referenced to the TMS signal at 0 ppm.
-
The signals are integrated to determine the relative number of protons corresponding to each resonance.
Visualization of Proton Environments
The following diagram illustrates the distinct proton environments in 1-Bromo-4-heptylbenzene, which give rise to the predicted ¹H NMR signals.
Caption: Chemical structure of 1-Bromo-4-heptylbenzene with distinct proton environments highlighted.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. amherst.edu [amherst.edu]
- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of 13C NMR Chemical Shifts for 1-Bromo-4-heptylbenzene and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Bromo-4-heptylbenzene, alongside related compounds Heptylbenzene and 4-Bromoethylbenzene. This document is intended for researchers, scientists, and drug development professionals, offering a reference for spectral interpretation and structural elucidation. The data presented includes predicted values for the target compound and experimental data for the alternatives, summarized in a clear, tabular format. Detailed experimental protocols and visualizations of chemical shift logic are also provided to support rigorous scientific inquiry.
Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the ¹³C NMR chemical shifts (δ) in parts per million (ppm) for 1-Bromo-4-heptylbenzene, Heptylbenzene, and 4-Bromoethylbenzene. The data for 1-Bromo-4-heptylbenzene is predicted, while the data for the comparator compounds is based on experimental observations.
| Carbon Atom | 1-Bromo-4-heptylbenzene (Predicted, ppm) | Heptylbenzene (Experimental, ppm) | 4-Bromoethylbenzene (Experimental, ppm) |
| C1 (C-Br) | 120.2 | - | 120.0 |
| C2/C6 | 131.8 | 128.3 | 131.5 |
| C3/C5 | 130.3 | 128.3 | 130.0 |
| C4 (C-Alkyl) | 142.1 | 142.8 | 143.2 |
| Cα | 35.2 | 36.2 | 28.1 |
| Cβ | 31.5 | 31.8 | 15.4 |
| Cγ | 31.0 | 29.5 | - |
| Cδ | 29.1 | 29.2 | - |
| Cε | 29.0 | 29.2 | - |
| Cζ | 22.6 | 22.6 | - |
| Cη | 14.1 | 14.0 | - |
Experimental Protocols
Standard ¹³C NMR Spectroscopy
The acquisition of standard proton-decoupled ¹³C NMR spectra is a routine yet powerful technique for structural analysis. The following protocol outlines the typical steps involved.
1. Sample Preparation:
-
An appropriate amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration that ensures a good signal-to-noise ratio.
-
The solution is then transferred to an NMR tube.
2. Instrument Setup:
-
The NMR tube is placed into the spectrometer.
-
The spectrometer's field is locked onto the deuterium signal from the solvent.
-
The magnetic field is shimmed to optimize its homogeneity.
-
The ¹³C probe is tuned and matched.
3. Data Acquisition:
-
The spectral width is set to encompass all expected ¹³C signals, typically from 0 to 220 ppm.[1]
-
A standard pulse sequence for proton-decoupled ¹³C NMR is utilized.
-
The number of scans is set to achieve an adequate signal-to-noise ratio, which depends on the sample's concentration.
-
A relaxation delay is employed, with a default of 1-2 seconds being common for qualitative spectra.
4. Data Processing:
-
A Fourier transformation is applied to the acquired free induction decay (FID).
-
The resulting spectrum is phased.
-
The spectrum is referenced using the solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
-
A baseline correction is performed.
Visualizing Chemical Shift Logic
The following diagrams illustrate the assignment of carbon atoms in the analyzed molecules and the logical grouping of their chemical shifts.
The chemical shifts of carbons in a benzene ring are influenced by the electronic effects of their substituents.[2] For instance, the carbon atom directly attached to the bromine (ipso-carbon) in 1-Bromo-4-heptylbenzene and 4-Bromoethylbenzene is observed around 120 ppm. The substituent effects in ¹³C NMR are generally considered to be additive, which can be a useful tool for predicting chemical shifts in substituted benzenes.[3] The aromatic carbons in all three compounds resonate in the expected range of 120-150 ppm.[4] The alkyl chain carbons exhibit shifts in the upfield region, characteristic of sp³ hybridized carbons.
References
Interpreting the Mass Spectrum of 1-Bromo-4-heptylbenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed interpretation of the mass spectrum of 1-bromo-4-heptylbenzene. Due to the limited availability of experimental spectra for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the experimentally obtained mass spectrum of the homologous compound, 1-bromo-4-propylbenzene.
Comparison of Mass Spectra: 1-Bromo-4-heptylbenzene vs. 1-Bromo-4-propylbenzene
The following table summarizes the predicted major fragment ions for 1-bromo-4-heptylbenzene and the experimentally observed fragment ions for 1-bromo-4-propylbenzene under electron ionization (EI) mass spectrometry. The prediction for 1-bromo-4-heptylbenzene is based on the known fragmentation patterns of alkylbenzenes and brominated aromatic compounds.
| m/z | Predicted Relative Intensity (%) for 1-Bromo-4-heptylbenzene | Observed Relative Intensity (%) for 1-Bromo-4-propylbenzene | Proposed Fragment Ion/Structure | Fragmentation Pathway |
| 270/272 | 30 | - | [C₁₃H₁₉⁷⁹Br]⁺ / [C₁₃H₁₉⁸¹Br]⁺ | Molecular Ion (M⁺) |
| 198/200 | - | 60 | [C₉H₁₁⁷⁹Br]⁺ / [C₉H₁₁⁸¹Br]⁺ | Molecular Ion (M⁺) |
| 185/187 | 100 | - | [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺ | Benzylic cleavage (loss of C₆H₁₃) |
| 171/173 | - | 100 | [C₈H₈⁷⁹Br]⁺ / [C₈H₈⁸¹Br]⁺ | Benzylic cleavage (loss of C₂H₅) |
| 171 | 15 | - | [C₁₃H₁₉]⁺ | Loss of Br radical |
| 119 | - | 30 | [C₉H₁₁]⁺ | Loss of Br radical |
| 91 | 40 | 45 | [C₇H₇]⁺ | Tropylium ion |
| 43 | - | 85 | [C₃H₇]⁺ | Propyl cation |
| 29 | 20 | 40 | [C₂H₅]⁺ | Ethyl cation from alkyl chain fragmentation |
Predicted Fragmentation Pathway of 1-Bromo-4-heptylbenzene
The fragmentation of 1-bromo-4-heptylbenzene under electron ionization is expected to follow several key pathways, primarily driven by the stability of the resulting carbocations. The presence of the bromine atom introduces a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio) for bromine-containing fragments.
A primary fragmentation event is the benzylic cleavage, which is the cleavage of the bond between the first and second carbon atoms of the alkyl chain. This is a favored pathway as it leads to the formation of a stable benzylic carbocation. For 1-bromo-4-heptylbenzene, this would result in the loss of a hexyl radical (•C₆H₁₃) to form the base peak at m/z 185/187.
Another significant fragmentation is the loss of the bromine radical, leading to a heptylbenzene cation at m/z 171. Further fragmentation of the alkyl chain can also occur. Additionally, rearrangement to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 is a common feature in the mass spectra of alkylbenzenes.
Caption: Predicted fragmentation of 1-bromo-4-heptylbenzene.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The data presented in this guide is based on standard Electron Ionization Mass Spectrometry (EI-MS) techniques. A typical experimental protocol would involve the following steps:
-
Sample Preparation: A pure sample of the analyte (e.g., 1-bromo-4-heptylbenzene) is dissolved in a volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.
-
Sample Introduction: The sample solution is introduced into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC) for separation prior to analysis. Alternatively, a direct insertion probe can be used where a small aliquot of the solution is placed in a capillary tube, and the solvent is evaporated.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam, typically at 70 electron volts (eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy imparted to the molecular ion during ionization causes it to vibrate and bend, leading to the cleavage of bonds and the formation of various fragment ions.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Acquisition: The instrument's software records the abundance of each ion as a function of its m/z, generating a mass spectrum.
A Comparative Guide to Purity Assessment of 1-Bromo-4-heptylbenzene: A Focus on GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-Bromo-4-heptylbenzene, with a detailed focus on a Gas Chromatography-Mass Spectrometry (GC-MS) protocol. Experimental data and protocols for alternative methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also presented to offer a holistic view for method selection.
Introduction to 1-Bromo-4-heptylbenzene and Purity Assessment
1-Bromo-4-heptylbenzene is an alkylated aromatic halide used as a building block in the synthesis of various organic molecules, including liquid crystals and potential pharmaceutical intermediates. The presence of impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of final compounds. Therefore, rigorous purity assessment is crucial. Common impurities may include isomers (e.g., 1-bromo-2-heptylbenzene, 1-bromo-3-heptylbenzene), starting materials from synthesis (e.g., heptylbenzene, bromobenzene), or by-products of the bromination reaction.
This guide will delve into a detailed GC-MS protocol for the purity analysis of 1-Bromo-4-heptylbenzene, offering a robust method for the separation and identification of volatile and semi-volatile impurities. Furthermore, a comparative analysis with HPLC and NMR spectroscopy will highlight the strengths and limitations of each technique for this specific application.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a mobile and stationary phase, typically based on polarity. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Best Suited For | Volatile and semi-volatile thermally stable compounds. Excellent for identifying unknown impurities. | Non-volatile or thermally labile compounds. Ideal for quantitative analysis of known impurities. | Structural elucidation and quantification of major components and impurities without the need for a specific reference standard for each impurity. |
| Sensitivity | High (ng to pg level). | Moderate to High (µg to ng level). | Lower (mg to µg level). |
| Sample Throughput | Moderate to High. | High. | Low to Moderate. |
| Quantitative Accuracy | Good, requires calibration with standards. | Excellent, requires calibration with standards. | Excellent, can be a primary ratio method (qNMR). |
| Impurity Identification | Excellent, based on mass spectral libraries and fragmentation patterns. | Limited, based on retention time comparison with standards. | Excellent for structural characterization of sufficiently concentrated impurities. |
Detailed Experimental Protocol: GC-MS for 1-Bromo-4-heptylbenzene Purity
This protocol provides a general method for the purity assessment of 1-Bromo-4-heptylbenzene using GC-MS. Instrument parameters may require optimization for specific systems.
Sample Preparation
-
Prepare a stock solution of 1-Bromo-4-heptylbenzene at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For the sample to be analyzed, prepare a solution at a concentration of approximately 100 µg/mL in the same solvent.
GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio of 50:1 to minimize column overloading) |
| Oven Temperature Program | - Initial temperature: 100 °C, hold for 2 minutes- Ramp: 15 °C/min to 300 °C- Final hold: Hold at 300 °C for 5 minutes |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Data Analysis
-
Identification: The primary peak corresponding to 1-Bromo-4-heptylbenzene can be identified by its retention time and its characteristic mass spectrum. The mass spectrum is expected to show a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (79Br and 81Br). Key fragment ions will correspond to the loss of the heptyl chain and other characteristic cleavages.
-
Purity Calculation: The purity of the sample is typically determined by the area percent method. Purity (%) = (Area of the 1-Bromo-4-heptylbenzene peak / Total area of all peaks) x 100
-
Impurity Identification: The mass spectra of minor peaks can be compared against a spectral library (e.g., NIST) to tentatively identify impurities.
Alternative Analytical Protocols
For a comprehensive purity assessment, orthogonal methods are often employed.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is particularly useful for detecting non-volatile impurities that would not be amenable to GC analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
Quantitative NMR (qNMR) Spectroscopy
qNMR can provide an absolute purity value without the need for a reference standard of the analyte itself.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 1-Bromo-4-heptylbenzene sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).
-
1H NMR Acquisition: Acquire a quantitative 1H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 value) to ensure complete signal relaxation.
-
Data Analysis: Integrate a well-resolved signal of 1-Bromo-4-heptylbenzene and a signal from the internal standard. The purity is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the molecular weights and masses of the sample and the internal standard.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship for selecting an appropriate analytical technique.
A Comparative Guide to the Reactivity of Aryl Bromides vs. Aryl Chlorides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The choice of starting materials is a critical decision in the synthesis of novel chemical entities. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide coupling partner significantly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of aryl bromides and aryl chlorides in three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
The Fundamental Reactivity Trend: A Matter of Bond Dissociation Energy
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of an aryl bromide to a low-valent palladium catalyst, the rate-determining step in many cross-coupling catalytic cycles, more facile. Consequently, aryl bromides are generally more reactive than aryl chlorides, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the cost-effectiveness and wider commercial availability of aryl chlorides make them highly attractive substrates, driving the development of more active catalyst systems to overcome their inherent lower reactivity.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, providing a direct comparison of the performance of aryl bromides and chlorides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. The data below illustrates the generally higher efficiency of aryl bromides.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | 8wt %Pd@MIL-101Cr-NH2 | K3PO4 | H2O/EtOH (1:1) | RT | 0.5 | 98 | [1] |
| 2 | 4-Chloroanisole | Phenylboronic acid | 8wt %Pd@MIL-101Cr-NH2 | K3PO4 | H2O | 80 | 12 | 85 | [1] |
| 3 | 4-Bromotoluene | Phenylboronic acid | 8wt %Pd@MIL-101Cr-NH2 | K3PO4 | H2O/EtOH (1:1) | RT | 0.5 | 97 | [1] |
| 4 | 4-Chlorotoluene | Phenylboronic acid | 8wt %Pd@MIL-101Cr-NH2 | K3PO4 | H2O | 80 | 12 | 82 | [1] |
| 5 | Bromobenzene | Phenylboronic acid | 8wt %Pd@MIL-101Cr-NH2 | K3PO4 | H2O/EtOH (1:1) | RT | 0.5 | 95 | [1] |
| 6 | Chlorobenzene | Phenylboronic acid | 8wt %Pd@MIL-101Cr-NH2 | K3PO4 | H2O | 80 | 12 | 78 | [1] |
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. As shown in the table, aryl bromides typically afford higher yields under milder conditions compared to their chloro-analogs.
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Styrene | Imidazole-based SPO–Pd complex | K2CO3 | DMF | 60 | 12 | 92 | [2] |
| 2 | 4-Chloroanisole | Styrene | Imidazole-based SPO–Pd complex | K2CO3 | DMF | 60 | 12 | 62 | [2] |
| 3 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)2 / P(t-Bu)3 | Cy2NMe | Dioxane | RT | 24 | 95 | [3] |
| 4 | 4-Chlorobenzonitrile | n-Butyl acrylate | Pd(OAc)2 / P(t-Bu)3 | Cy2NMe | Dioxane | 100 | 24 | 93 | [3] |
| 5 | 1-Bromonaphthalene | Styrene | Pd(OAc)2 / P(t-Bu)3 | Cy2NMe | Dioxane | RT | 24 | 98 | [3] |
| 6 | 1-Chloronaphthalene | Styrene | Pd(OAc)2 / P(t-Bu)3 | Cy2NMe | Dioxane | 100 | 24 | 96 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While modern catalysts have significantly improved the utility of aryl chlorides, aryl bromides often react more readily.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 100 | 24 | 95 | [1] |
| 2 | 4-Chlorotoluene | Morpholine | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 100 | 24 | 92 | [1] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Aniline | (BINAP)Ni(η2-NC-Ph) | NaOtBu | THF | 25 | 2 | 99 | [4] |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | (BINAP)Ni(η2-NC-Ph) | NaOtBu | THF | 25 | 2 | 98 | [4] |
| 5 | 2-Bromopyridine | n-Hexylamine | Pd[P(o-tol)3]2 / CyPF-tBu | NaOtBu | Dioxane | 100 | 12 | 85 | |
| 6 | 2-Chloropyridine | n-Hexylamine | Pd[P(o-tol)3]2 / CyPF-tBu | NaOtBu | Dioxane | 100 | 12 | 75 |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to facilitate reproducibility and further investigation.
General Procedure for a Comparative Suzuki-Miyaura Coupling Experiment
This protocol is adapted from the coupling of aryl halides with phenylboronic acid using a heterogeneous palladium catalyst.[1]
-
Reaction Setup: In separate oven-dried Schlenk tubes equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv) and the aryl chloride (1.0 mmol, 1.0 equiv). To each tube, add phenylboronic acid (1.2 mmol, 1.2 equiv), K3PO4 (2.0 mmol, 2.0 equiv), and the 8wt %Pd@MIL-101Cr-NH2 catalyst (0.1 mol%).
-
Solvent Addition: To the tube containing the aryl bromide, add a 1:1 mixture of ethanol and water (5 mL). To the tube containing the aryl chloride, add water (5 mL).
-
Reaction Conditions: The reaction with the aryl bromide is stirred at room temperature. The reaction with the aryl chloride is heated to 80 °C.
-
Reaction Monitoring: The progress of each reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixtures are cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude products are purified by flash column chromatography on silica gel to afford the desired biaryl compounds.
General Procedure for a Comparative Heck Reaction Experiment
This protocol is based on the Heck coupling of aryl halides with styrene.[2]
-
Reaction Setup: In separate flame-dried reaction vessels, place the aryl bromide (1.0 mmol) and the aryl chloride (1.0 mmol). To each vessel, add styrene (1.2 mmol), K2CO3 (2.0 mmol), and the imidazole-based SPO–Pd complex catalyst (2.0 mol%).
-
Solvent Addition: Add 3 mL of DMF to each reaction vessel.
-
Reaction Conditions: The reaction mixtures are heated to 60 °C and stirred for 12 hours.
-
Reaction Monitoring: The reactions are monitored by TLC or GC-MS to determine the consumption of the starting materials.
-
Workup: After cooling to room temperature, the reaction mixtures are diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and the solvent is removed in vacuo.
-
Purification: The resulting crude product is purified by column chromatography on silica gel.
General Procedure for a Comparative Buchwald-Hartwig Amination Experiment
This protocol is a general procedure for the amination of aryl halides.
-
Reaction Setup: In a glovebox, charge separate oven-dried resealable Schlenk tubes with Pd[P(o-tol)3]2 (0.01 mmol, 1 mol%), CyPF-tBu (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol). To each tube, add the aryl bromide (1.0 mmol) or the aryl chloride (1.0 mmol) and the corresponding amine (1.2 mmol).
-
Solvent Addition: Add 3 mL of anhydrous dioxane to each tube.
-
Reaction Conditions: The tubes are sealed and the reaction mixtures are heated to 100 °C with stirring for the specified time.
-
Reaction Monitoring: The progress of the reaction can be monitored by GC-MS analysis of aliquots.
-
Workup: Upon completion, the reaction mixtures are cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash chromatography on silica gel to yield the desired arylamine.
Visualizing the Catalytic Cycle and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of a generic cross-coupling reaction and a typical experimental workflow for a comparative study.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for a comparative reactivity study of aryl halides.
Conclusion
The experimental data consistently demonstrates that aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. This difference in reactivity is primarily attributed to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step. Consequently, reactions with aryl bromides often proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times to achieve comparable or higher yields than their aryl chloride counterparts.
However, the development of highly active and robust catalyst systems, often employing sterically bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, has significantly expanded the scope of aryl chlorides in cross-coupling reactions. For drug development professionals and process chemists, the economic advantages and broader availability of aryl chlorides often justify the investment in catalyst and reaction optimization. The choice between an aryl bromide and an aryl chloride will therefore depend on a careful consideration of factors including the desired reaction efficiency, the cost and availability of starting materials, and the complexity of the target molecule. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their specific synthetic challenges.
References
A Comparative Guide to Palladium Catalysts for the Suzuki Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This versatility has established it as an indispensable tool for researchers, scientists, and drug development professionals. The choice of the palladium catalyst is a critical determinant of the reaction's success, influencing yield, reaction time, and applicability to challenging substrates. This guide provides an objective comparison of commonly employed palladium catalysts, supported by experimental data, to inform catalyst selection for your specific synthetic needs.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki reaction is intimately linked to the nature of its ligand sphere and the palladium source. Below is a comparative summary of the performance of several widely used palladium catalysts in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. While the data is compiled from various studies, it provides a valuable overview of their relative performance. For a direct and definitive comparison, evaluation under identical reaction conditions is always recommended.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(PPh₃)₄ | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 850 | 71 | [1] |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High | - | - | [2][3] |
| Pd(OAc)₂ / SPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | - | - | [4][5] |
| XPhos Pd G2 | 2-Chloro-6-methylpyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | - | - | [3] |
| Pd/C (10%) | 4-Iodoacetophenone | Phenylboronic acid | Na₂CO₃ | EtOH/H₂O | 25 | <1 | >95 | - | - | [2] |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). "High" yield indicates a successful reaction as reported in the literature, without a specific percentage provided in the abstract. The data presented is for illustrative purposes and is drawn from studies with varying substrates and conditions.
Discussion of Catalyst Classes
1. Traditional Phosphine Ligand Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a historically significant and still widely used catalyst. It is particularly effective for the coupling of aryl iodides and bromides. However, it can be sensitive to air and moisture and may require higher catalyst loadings and longer reaction times compared to more modern systems, especially with less reactive aryl chlorides.[1][6]
2. Catalysts with Ferrocenylphosphine Ligands (e.g., Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and highly effective catalyst for a broad range of Suzuki couplings, including those involving heteroaryl substrates. The dppf ligand imparts thermal stability and promotes high catalytic activity.
3. Buchwald-Hartwig Ligand Systems (e.g., Pd(OAc)₂/SPhos, XPhos Pd G2): The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling. Ligands like SPhos and XPhos, when combined with a palladium precursor like Pd(OAc)₂, or used as pre-formed "precatalysts" (e.g., XPhos Pd G2), exhibit exceptional activity for the coupling of challenging substrates, including sterically hindered aryl chlorides, at low catalyst loadings.[3][4][5]
4. Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the significant advantage of easy separation from the reaction mixture and potential for recycling.[2][7] These catalysts are often used in "ligand-free" conditions and can be highly effective, particularly in greener solvent systems like water and ethanol.[2] The reaction mechanism may involve the leaching of soluble palladium species which act as the true catalyst.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for key catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This procedure is a general method for the coupling of an aryl bromide with an arylboronic acid using Pd(dppf)Cl₂.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Add the degassed solvents, DME and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[3]
Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Precatalyst (XPhos Pd G2)
This protocol outlines the use of a modern, highly active Buchwald precatalyst.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
XPhos Pd G2 (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, arylboronic acid, XPhos Pd G2, and potassium phosphate to a reaction vial equipped with a stir bar.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by chromatography.
Protocol 3: Heterogeneous Suzuki-Miyaura Coupling using Pd/C
This procedure describes a ligand-free Suzuki coupling using palladium on carbon.
Materials:
-
Aryl iodide (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
10% Palladium on carbon (Pd/C) (0.05 mmol Pd, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (1.5 mmol)
-
Ethanol (10 mL)
-
Water (10 mL)
Procedure:
-
To a round-bottom flask, add the aryl iodide, arylboronic acid, Pd/C, and sodium carbonate.
-
Add the ethanol and water.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[2]
Visualizations
To further elucidate the processes involved in the Suzuki reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparison Guide: Validating the Structure of 1-Bromo-4-heptylbenzene Reaction Products
This guide provides a comparative analysis of reaction products derived from 1-bromo-4-heptylbenzene, a versatile intermediate in organic synthesis. We focus on two common carbon-carbon bond-forming reactions: the Grignard reaction to form a carboxylic acid and the Suzuki coupling to form a biphenyl derivative. This document details the experimental protocols for synthesis and structural validation, presents comparative analytical data, and visualizes the workflows for researchers, scientists, and drug development professionals.
Overview of Reaction Pathways
1-Bromo-4-heptylbenzene serves as a precursor for various functionalized aromatic compounds. The reactivity of the aryl bromide allows for transformations such as organometallic coupling and nucleophilic substitution. Here, we compare two primary reaction products:
-
Product A: 4-Heptylbenzoic Acid via Grignard Reaction. This reaction involves the formation of an organomagnesium (Grignard) reagent, which then acts as a nucleophile, reacting with carbon dioxide to yield a carboxylic acid after acidic workup.
-
Product B: 4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile via Suzuki Coupling. This palladium-catalyzed cross-coupling reaction joins the aryl bromide with an organoboron compound (4-cyanophenylboronic acid) to create a new C-C bond, forming a biphenyl system.[1]
Comparative Analytical Data
Structural validation of the starting material and resulting products relies on standard analytical techniques. The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Physicochemical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |
| 1-Bromo-4-heptylbenzene | C₁₃H₁₉Br | 255.20 | 256/254 (M+), 175, 91 |
| Product A: 4-Heptylbenzoic Acid | C₁₄H₂₀O₂ | 220.31[2] | 220 (M+), 203, 175, 117[2] |
| Product B: 4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile | C₂₀H₂₃N | 277.41[3] | 277 (M+), 190, 165[3] |
Table 2: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm & Multiplicity | Assignment |
| 1-Bromo-4-heptylbenzene | 7.38 (d, J=8.4 Hz, 2H), 7.05 (d, J=8.4 Hz, 2H), 2.55 (t, J=7.6 Hz, 2H), 1.58 (m, 2H), 1.29 (m, 8H), 0.88 (t, J=6.8 Hz, 3H) | Aromatic (Ar-H), Benzylic (-CH₂-), Alkyl (-CH₂-), Terminal (-CH₃) |
| Product A: 4-Heptylbenzoic Acid | 8.05 (d, J=8.2 Hz, 2H), 7.28 (d, J=8.2 Hz, 2H), 2.65 (t, J=7.7 Hz, 2H), 1.62 (m, 2H), 1.30 (m, 8H), 0.89 (t, J=6.9 Hz, 3H) | Ar-H ortho to COOH, Ar-H ortho to Heptyl, Benzylic (-CH₂-), Alkyl (-CH₂-), Terminal (-CH₃) |
| Product B: 4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile | 7.70 (d, J=8.5 Hz, 2H), 7.65 (d, J=8.5 Hz, 2H), 7.52 (d, J=8.2 Hz, 2H), 7.28 (d, J=8.2 Hz, 2H), 2.64 (t, J=7.6 Hz, 2H), 1.63 (m, 2H), 1.31 (m, 8H), 0.89 (t, J=6.8 Hz, 3H) | Ar-H (cyanophenyl), Ar-H (cyanophenyl), Ar-H (heptylphenyl), Ar-H (heptylphenyl), Benzylic (-CH₂-), Alkyl (-CH₂-), Terminal (-CH₃) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of each product are provided below.
-
Grignard Reagent Formation: Add magnesium turnings (1.2 eq) to a dry, three-necked flask under an inert atmosphere (N₂ or Ar). Add a small volume of anhydrous diethyl ether or THF.[4] Add a solution of 1-bromo-4-heptylbenzene (1.0 eq) in the anhydrous solvent dropwise. If the reaction does not initiate, add a small crystal of iodine. Once initiated, maintain a gentle reflux by controlling the addition rate.[5] After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Carboxylation: Cool the Grignard reagent in an ice bath. Bubble dry CO₂ gas through the solution or pour the solution over crushed dry ice with vigorous stirring.
-
Workup and Purification: Quench the reaction by slowly adding 1 M HCl (aq) until the solution is acidic. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectra of the purified product to confirm its structure and purity.[6]
-
Reaction Setup: In a round-bottom flask, combine 1-bromo-4-heptylbenzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (2.0 eq).[7]
-
Solvent Addition and Degassing: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).[7] Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Workup and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Workflows and Pathways
The following diagrams illustrate the logical workflow for product validation and the specific reaction pathways discussed.
Caption: General workflow for synthesis and structural validation.
Caption: Comparison of Grignard and Suzuki reaction pathways.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Benzoic acid, 4-heptyl- | C14H20O2 | CID 170036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- [webbook.nist.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to FTIR Analysis for Confirming Functional Groups in 1-Bromo-4-heptylbenzene
For Immediate Release
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy data for the confirmation of functional groups in 1-Bromo-4-heptylbenzene. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. This document outlines the characteristic vibrational frequencies, presents a detailed experimental protocol, and offers a comparative analysis with simpler aromatic compounds.
Introduction to FTIR Analysis of 1-Bromo-4-heptylbenzene
1-Bromo-4-heptylbenzene is an organic compound featuring a para-substituted benzene ring with a bromine atom and a heptyl alkyl chain. Fourier-Transform Infrared (FTIR) spectroscopy is an effective and rapid analytical technique for confirming its molecular structure by identifying the vibrational modes of its constituent functional groups. When infrared radiation interacts with the molecule, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. This guide details the expected absorption bands for the aromatic ring, the alkyl chain, and the carbon-bromine bond, providing a clear pathway for structural confirmation.
Experimental Protocol for FTIR Analysis
A precise and consistent methodology is crucial for obtaining high-quality, reproducible FTIR spectra. The following protocol is recommended for analyzing liquid samples like 1-Bromo-4-heptylbenzene.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with either a transmission cell or an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is immaculately clean. Wipe the crystal with a solvent such as isopropanol and allow it to dry completely.
-
Background Scan: Before analyzing the sample, perform a background scan with the clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a single drop of 1-Bromo-4-heptylbenzene directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
-
Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal.[1] Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000 to 400 cm⁻¹.[2]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Sample Preparation (Transmission Cell Method):
-
Cell Preparation: Use a liquid cell with infrared-transparent windows, such as those made from NaCl or KBr.[1][2]
-
Sample Loading: Introduce a few drops of the liquid sample into the cell's port to create a thin film between the salt plates.[3]
-
Analysis: Place the sealed cell into the spectrometer's sample holder and acquire the spectrum as described above. A background scan should be performed with an empty cell.[1]
Data Presentation and Comparative Analysis
The FTIR spectrum of 1-Bromo-4-heptylbenzene is a composite of the absorptions from its distinct functional groups. To aid in interpretation, the table below compares the expected vibrational frequencies of 1-Bromo-4-heptylbenzene with two simpler, related molecules: Toluene (an alkylbenzene) and Bromobenzene (an aryl halide). This comparison helps to distinguish the unique spectral features of the target molecule.
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) for 1-Bromo-4-heptylbenzene | Toluene (Reference)[4][5] | Bromobenzene (Reference)[6] |
| Aromatic C-H Stretch | ~3100-3000[7][8] | ~3035 | ~3063 |
| Aliphatic C-H Stretch (Heptyl) | ~3000-2850[7] | ~2933 (Methyl) | N/A |
| Aromatic C=C Stretch (In-ring) | ~1600-1585 & ~1500-1400[8] | ~1614, 1506, 1465 | ~1578, 1473, 1446 |
| C-H Out-of-Plane Bend (Para-disubstituted) | ~860-800[9] | N/A (Monosubstituted: 770-710) | N/A (Monosubstituted: 770-710) |
| Aryl C-Br Stretch | ~1075-1030[10] | N/A | ~1068, 1021, 1000 |
Table 1: Comparison of characteristic FTIR absorption frequencies.
Visualization of the Analytical Workflow
The logical process for confirming the functional groups in 1-Bromo-4-heptylbenzene via FTIR analysis is illustrated below. This workflow starts with sample preparation and proceeds through spectral acquisition and detailed analysis of the key vibrational regions to confirm the presence of the aromatic ring, the alkyl chain, the specific substitution pattern, and the bromine substituent.
Conclusion
FTIR spectroscopy is a definitive tool for the structural verification of 1-Bromo-4-heptylbenzene. The presence of characteristic absorption bands for aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹), aromatic ring C=C stretching (~1600-1450 cm⁻¹), a C-H out-of-plane bending peak indicative of para-disubstitution (~860-800 cm⁻¹), and an aryl C-Br stretch (~1075-1030 cm⁻¹) collectively provide strong evidence for the compound's identity.[7][8][9][10] By following the detailed experimental protocol and using the comparative data provided, researchers can confidently confirm the functional groups present in 1-Bromo-4-heptylbenzene.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwosh.edu [uwosh.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
Safety Operating Guide
Safe Disposal of 1-Bromo-4-heptylbenzene: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 1-bromo-4-heptylbenzene, a halogenated aromatic hydrocarbon, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and associated waste materials effectively. Adherence to these protocols is essential for minimizing risks and meeting institutional and legal requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle 1-bromo-4-heptylbenzene with appropriate safety measures. This compound is presumed to be a hazardous substance, and all interactions should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1] Personal protective equipment (PPE) is mandatory and includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal process. Halogenated organic compounds like 1-bromo-4-heptylbenzene must not be mixed with non-halogenated waste streams to prevent complications and increased costs associated with disposal.[1]
Experimental Protocol for Waste Collection:
-
Container Selection: Obtain a designated, chemically compatible waste container. High-density polyethylene (HDPE) containers are generally recommended for halogenated organic waste.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the full chemical name, "1-Bromo-4-heptylbenzene," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.[1]
-
Liquid Waste Transfer:
-
Inside a chemical fume hood, carefully pour liquid 1-bromo-4-heptylbenzene waste into the designated container.
-
Avoid splashing. Use a funnel if necessary.
-
Securely close the container lid immediately after adding the waste.
-
-
Solid Waste Transfer (e.g., contaminated gloves, absorbent pads):
-
In the event of a spill, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the material.[1]
-
Carefully sweep or scoop the absorbed material and contaminated items (e.g., gloves, weighing paper) and place them into a designated solid hazardous waste container. This container must also be clearly labeled as described in step 2.
-
Seal the container securely.
-
-
Container Management:
-
Keep the waste container closed at all times except when adding waste.
-
Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials such as strong oxidizing agents.
-
Do not overfill the container; it should be filled to no more than three-quarters of its capacity to allow for vapor expansion.[1]
-
Quantitative Data and Regulatory Information
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [1] |
| Typical RCRA Waste Code | F002 (for spent halogenated solvents) or U-listed waste if unused | General RCRA Guidelines |
| Container Fill Level | Max. 75% of capacity | [1] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat | [1] |
Note: The specific RCRA waste code should be determined in consultation with your institution's Environmental Health and Safety (EHS) office, as it depends on the specific use and concentration.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-bromo-4-heptylbenzene.
Caption: Workflow for the safe disposal of 1-Bromo-4-heptylbenzene waste.
Final Disposal Procedures
When the hazardous waste container is approximately three-quarters full, a waste collection request must be submitted to your institution's Environmental Health and Safety (EHS) office.[1] Do not attempt to dispose of this chemical down the drain or in regular trash, as this is a violation of environmental regulations and poses a significant hazard. The EHS department is responsible for the final transport and disposal of the chemical waste at an approved treatment and disposal facility in accordance with all applicable laws and regulations.[2] Always consult your local and institutional guidelines, as they may have specific requirements for waste management.[3]
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromo-4-heptylbenzene
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of 1-Bromo-4-heptylbenzene, ensuring the well-being of researchers and the integrity of drug development processes. Adherence to these protocols is essential for minimizing exposure and mitigating risks associated with this chemical.
Executive Summary of Safety Protocols
1-Bromo-4-heptylbenzene is classified as a substance that causes skin and eye irritation and may lead to respiratory irritation.[1] Proper handling requires stringent adherence to personal protective equipment (PPE) guidelines, the use of engineering controls, and defined operational and disposal procedures. This guide synthesizes information from safety data sheets and chemical resistance studies to provide a comprehensive operational plan.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the first line of defense against chemical exposure. For 1-Bromo-4-heptylbenzene, a thorough approach covering eye, face, skin, and respiratory protection is mandatory.
Eye and Face Protection
-
Chemical Splash Goggles: Must be worn at all times when handling 1-Bromo-4-heptylbenzene to protect against splashes.
-
Face Shield: A full-face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing or when transferring larger quantities of the substance.
Skin Protection
-
Gloves: The choice of glove material is critical due to the aromatic nature of the compound. Based on studies of similar halogenated aromatic compounds, Viton® gloves are highly recommended for extended contact, showing no permeation for over four hours.[1][2] Nitrile gloves offer significantly less protection with breakthrough times of less than an hour and are therefore only suitable for brief, incidental contact.[1][2] All gloves should be inspected for integrity before use and disposed of immediately after contamination.
-
Laboratory Coat: A chemical-resistant lab coat must be worn to protect against incidental skin contact.
-
Closed-toe Shoes: These are required to prevent exposure from spills.
Respiratory Protection
-
Engineering Controls: All handling of 1-Bromo-4-heptylbenzene that may generate vapors or aerosols must be conducted in a certified chemical fume hood.
-
Respirator: If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Data Presentation: Glove Material Chemical Resistance
The following table summarizes the performance of different glove materials against chlorinated aromatic compounds, which are structurally similar to 1-Bromo-4-heptylbenzene. This data is crucial for making informed decisions on glove selection.
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Recommendation for 1-Bromo-4-heptylbenzene |
| Viton® | > 240[1][2] | Not Detected[1][2] | Excellent: Suitable for prolonged and direct contact. |
| Nitrile (Unsupported) | < 60[1][2] | 1.30 ± 0.08 mmole/m²/sec[1] | Fair: Suitable only for splash protection. Replace immediately upon contact. |
| Nitrile (Supported) | ~16.5[1] | 1.39 ± 0.16 mmole/m²/sec[1] | Poor: Not recommended for direct contact. Use only for very brief, incidental splash protection. |
Experimental Protocols: Safe Handling and Disposal
A systematic approach to handling and disposal is paramount to ensure a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a chemical fume hood is operational and the work area is decontaminated and free of clutter. All necessary equipment, including appropriate PPE, should be readily accessible.
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as outlined in the section above. Ensure gloves are inspected for any signs of degradation or puncture.
-
Chemical Handling:
-
Conduct all transfers and manipulations of 1-Bromo-4-heptylbenzene within a certified chemical fume hood.
-
Use appropriate, clean glassware and tools to minimize the risk of spills and contamination.
-
Keep containers of 1-Bromo-4-heptylbenzene sealed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Properly dispose of all contaminated materials, including gloves and disposable labware, according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing Halogenated Waste
As a brominated aromatic compound, 1-Bromo-4-heptylbenzene and all materials contaminated with it must be treated as hazardous halogenated organic waste.
-
Waste Segregation: Collect all waste containing 1-Bromo-4-heptylbenzene in a designated, properly labeled, and sealed hazardous waste container. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Bromo-4-heptylbenzene," and any other institutional-required hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling 1-Bromo-4-heptylbenzene.
Caption: PPE Selection Workflow for Handling 1-Bromo-4-heptylbenzene.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
